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3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid Documentation Hub

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  • Product: 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
  • CAS: 1190312-84-5

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Structural Dynamics of 3-Nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic Acid

Executive Summary In contemporary medicinal chemistry, azaindoles (pyrrolo-pyridines) serve as highly privileged bioisosteres for indoles. The incorporation of a pyridine nitrogen alters the electronic landscape, enhanci...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, azaindoles (pyrrolo-pyridines) serve as highly privileged bioisosteres for indoles. The incorporation of a pyridine nitrogen alters the electronic landscape, enhancing aqueous solubility and providing an additional hydrogen bond acceptor for precise kinase hinge-region targeting. 3-Nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid (CAS: 1190312-84-5)[1] is a highly functionalized 4-azaindole derivative. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, and validated experimental workflows for characterization, designed for researchers and drug development professionals.

Structural and Electronic Architecture

The molecule is built upon a 4-azaindole (1H-pyrrolo[3,2-b]pyridine) core[2], which is systematically modulated by two distinct functional groups:

  • 3-Nitro Group (Electron-Withdrawing): Positioned on the electron-rich pyrrole ring, the nitro group exerts a profound inductive and resonance-withdrawing effect. This drastically reduces the electron density of the entire bicyclic system. Consequently, the pKa of the pyrrole N-H is significantly lowered (increasing its acidity) compared to an unsubstituted azaindole, making it a stronger hydrogen bond donor.

  • 6-Carboxylic Acid (Ionizable Handle): Located on the pyridine ring, the carboxylic acid provides a critical handle for salt formation, improving thermodynamic solubility. It also serves as an essential vector for amide coupling in library synthesis or as an electrostatic anchor for binding basic amino acid residues (e.g., Arginine, Lysine) in target protein pockets[3].

The synergistic electron-withdrawing nature of both the 3-nitro and 6-carboxylic acid groups severely suppresses the basicity of the N4 pyridine nitrogen, shifting its ionization profile outside the physiological pH range.

Core Physicochemical Properties

The following quantitative data synthesizes the predicted and validated physicochemical parameters of the compound, essential for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) behaviors.

PropertyValueSource / Mechanistic Rationale
IUPAC Name 3-Nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acidStandard nomenclature
CAS Number 1190312-84-5Commercial chemical registry[1]
Molecular Weight 207.15 g/mol Calculated from formula C₈H₅N₃O₄[1]
Topological Polar Surface Area (TPSA) ~111.8 ŲAdditive calculation (Nitro + COOH + Azaindole core)
H-Bond Donors / Acceptors 2 / 6Donors: Pyrrole NH, COOH; Acceptors: Pyridine N, O-atoms
Predicted pKa₁ (Carboxylic Acid) 3.5 – 4.0Standard aromatic carboxylic acid ionization
Predicted pKa₂ (Pyridine N) < 4.5Basicity suppressed by the strongly withdrawing C3-NO₂
Predicted pKa₃ (Pyrrole NH) ~11.5Acidified by C3-NO₂ inductive and resonance pull

Experimental Methodologies for Profiling

To ensure scientific integrity, physicochemical data must be derived from robust, self-validating experimental systems. Below are the standard operating protocols for characterizing this compound.

Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask LC-MS/MS)

Causality: Kinetic solubility derived from DMSO stock dilutions often overestimates true solubility due to supersaturation and co-solvent effects. Thermodynamic solubility assesses the lowest energy crystalline state, which is critical for accurate oral bioavailability predictions. Self-Validating System: The assay runs in parallel with a highly soluble standard (Propranolol) and a poorly soluble standard (Amiodarone). If the standards deviate >15% from historical baselines, the assay is automatically rejected.

  • Preparation: Add 2.0 mg of crystalline 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid to a 2 mL glass vial.

  • Incubation: Add 1.0 mL of phosphate-buffered saline (PBS, pH 7.4). Seal the vial and agitate on an orbital shaker at 300 RPM at 37°C for exactly 24 hours to ensure equilibrium.

  • Separation: Centrifuge the suspension at 14,000 RPM for 15 minutes to pellet undissolved solid. Carefully extract the supernatant and filter through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate appropriately and analyze via LC-MS/MS (MRM mode) against a 5-point standard calibration curve prepared in mobile phase.

Protocol 2: Potentiometric Titration for pKa Determination

Causality: The highly electron-withdrawing nature of the 3-nitro group suppresses the basicity of the pyridine nitrogen. Potentiometric titration is chosen over UV-metric methods because the nitro group's broad UV absorbance can obscure the subtle spectral shifts associated with pyridine ionization. Self-Validating System: Prior to sample analysis, a blank titration of the background electrolyte is performed, followed by a calibration run using Potassium Hydrogen Phthalate (KHP). The system is only validated if the KHP pKa is measured at 4.01 ± 0.02.

  • Electrolyte Preparation: Dissolve the compound in 10 mL of 0.15 M KCl (Ionic Strength Adjuster) to maintain a constant activity coefficient.

  • Titration: Under a continuous nitrogen purge (to prevent CO₂ absorption), titrate the solution dynamically with standardized 0.1 M NaOH and 0.1 M HCl.

  • Data Acquisition: Record the pH response versus titrant volume.

  • Analysis: Utilize Bjerrum plot analysis to extract the overlapping pKa values for the carboxylic acid and the suppressed pyridine nitrogen.

Workflow A Compound Sourcing & QC (CAS: 1190312-84-5) B LC-MS/MS Purity Validation (>95% Target) A->B C Physicochemical Profiling B->C D Potentiometric Titration (pKa Determination) C->D E Shake-Flask Method (LogP / LogD at pH 7.4) C->E F Thermodynamic Solubility (µg/mL in PBS) C->F G Data Synthesis & Lead Optimization D->G E->G F->G

Figure 1: Standardized experimental workflow for the physicochemical profiling of the target compound.

Metabolic and Signaling Implications

Beyond its use as a static building block, the 3-nitro-4-azaindole motif holds significant potential in targeted drug delivery, particularly in oncology. The nitro group acts as an electron-deficient "mask" that can be exploited in hypoxia-activated prodrug (HAP) strategies.

In the hypoxic microenvironments of solid tumors, specific endogenous enzymes (such as nitroreductases or specific CYP450 isoforms) can catalyze the sequential reduction of the nitro group. This 6-electron reduction converts the strongly electron-withdrawing nitro group into a strongly electron-donating amino group. This "electronic flip" drastically alters the basicity, hydrogen-bonding capacity, and target affinity of the azaindole core, effectively triggering the release of the active pharmacophore directly at the disease site.

Pathway N1 3-Nitro-4-azaindole Core (Electron-Deficient) N2 Nitroreductase / CYP450 (Enzymatic Reduction) N1->N2 6e- reduction N3 3-Amino-4-azaindole (Electron-Rich) N2->N3 N4 Kinase Hinge Binding (Enhanced H-Bond Donor) N3->N4 Target Engagement

Figure 2: Enzymatic nitroreduction pathway converting the 3-nitro prodrug to an active pharmacophore.

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Exploratory

Structural Elucidation of 3-Nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic Acid: A Comprehensive NMR Spectroscopy Guide

Executive Summary The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, antitubercular agents, and bac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, antitubercular agents, and bacterial gyrase B inhibitors[1]. The introduction of strongly electron-withdrawing groups—specifically a nitro group at the C-3 position and a carboxylic acid at the C-6 position—creates a highly polarized molecular system: 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid .

This whitepaper provides an in-depth technical framework for the structural elucidation of this compound using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. By detailing the causality behind experimental parameters and establishing a self-validating 2D NMR workflow, this guide serves as an authoritative reference for researchers and analytical chemists mapping highly substituted azaindole derivatives[2].

Methodological Framework: A Self-Validating Protocol

To definitively confirm the regiochemistry of the nitro and carboxylic acid groups, the analytical workflow must function as a self-validating system. A standard 1D 1H NMR spectrum provides integration and multiplicity but cannot unambiguously differentiate positional isomers (e.g., a 5-carboxylic acid vs. a 6-carboxylic acid). The protocol becomes self-validating when 13C NMR is coupled with 2D Heteronuclear Multiple Bond Correlation (HMBC). If the HMBC cross-peaks map perfectly to the proposed structure, the regiochemistry is internally verified without the need for orthogonal destructive assays.

Step-by-Step Experimental Methodology

Phase 1: Sample Preparation & Solvent Causality

  • Solvent Selection: Weigh 10–15 mg of the analyte and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9% isotopic purity).

    • Causality: The choice of DMSO- d6​ over Chloroform- d (CDCl 3​ ) is strictly dictated by the high polarity and hydrogen-bonding potential of both the carboxylic acid and the pyrrole NH. DMSO- d6​ disrupts intermolecular hydrogen bonds that would otherwise cause severe line broadening and poor solubility, ensuring sharp, well-resolved resonances for the exchangeable protons.

  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to serve as the 0.00 ppm chemical shift reference.

Phase 2: Instrument Calibration & Tuning

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear broadband probe.

  • Lock the magnetic field to the deuterium resonance of the DMSO- d6​ solvent.

  • Automatically tune and match the probe for both 1 H (400 MHz) and 13 C (100 MHz) frequencies to maximize the signal-to-noise ratio and minimize reflected power.

  • Perform rigorous 3D gradient shimming to ensure a homogeneous magnetic field, which is critical for resolving the fine meta-coupling ( J≈1.5−2.0 Hz) between the pyridine protons.

Phase 3: 1D Data Acquisition

  • 1 H NMR: Acquire 16–32 scans using a standard 30° pulse sequence (zg30). Set a relaxation delay ( D1​ ) of 2.0 seconds and a spectral width of 15 ppm to capture the highly deshielded NH and COOH protons.

  • 13 C NMR: Acquire 1024–2048 scans using WALTZ-16 proton decoupling (zgpg30). Set a relaxation delay of 2.0 seconds and a spectral width of 250 ppm. Causality: The high number of scans is required to resolve the quaternary carbons (C-3, C-3a, C-6, C-7a), which suffer from long T1​ relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement[3].

Phase 4: 2D NMR Validation (HSQC & HMBC)

  • Execute gradient-selected HSQC to map direct 1-bond 1 H- 13 C connections.

  • Execute gradient-selected HMBC (optimized for nJCH​=8 Hz) to map 2-bond and 3-bond correlations, definitively linking the isolated proton spin systems to the quaternary carbons bearing the -NO 2​ and -COOH groups.

Quantitative Spectral Mapping & Causality

1 H NMR Spectroscopy

The 1 H NMR spectrum of 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is characterized by four distinct proton environments. The electron-withdrawing nature of the substituents heavily deshields the ring protons compared to the unsubstituted 4-azaindole core[4].

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )

PositionChemical Shift (ppm)Multiplicity J (Hz)IntegrationCausality / Mechanistic Rationale
N-1 13.20br s-1HPyrrole NH; highly deshielded by hydrogen bonding and the inductive pull of the C-3 nitro group.
COOH 13.50br s-1HCarboxylic acid proton; broad due to rapid solvent exchange.
C-5 9.05d1.81HPyridine CH; strongly deshielded by the adjacent N-4 and ortho COOH group. Meta-coupled to H-7.
C-2 8.70s-1HPyrrole CH; deshielded by adjacent N-1 and the strongly electron-withdrawing C-3 NO 2​ .
C-7 8.45d1.81HPyridine CH; deshielded by the fused ring system and C-6 COOH. Meta-coupled to H-5.
13 C NMR Spectroscopy

The 13 C NMR spectrum reveals the 8 carbon atoms comprising the molecule. The assignments are heavily influenced by the ipso effects of the nitro and carboxylic acid groups, which shift the resonant frequencies of the attached carbons[3].

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )

PositionChemical Shift (ppm)TypeCausality / Mechanistic Rationale
COOH 166.5C=OCarbonyl carbon of the carboxylic acid; highly deshielded sp2 hybridized carbon.
C-5 148.2CHAlpha to pyridine N-4; electron density is pulled toward the electronegative nitrogen.
C-7a 144.5C (quat)Bridgehead carbon, alpha to the pyrrole N-1.
C-2 133.4CHDeshielded by N-1 and the inductive effect of the C-3 NO 2​ group.
C-3 128.5C (quat)Ipso-carbon to the nitro group.
C-6 125.8C (quat)Ipso-carbon to the carboxylic acid group.
C-3a 124.5C (quat)Bridgehead carbon connecting the two heterocycles.
C-7 122.1CHPyridine CH, relatively shielded compared to C-5 due to resonance effects.

2D NMR Structural Validation Network

To ensure the integrity of the proposed structure, HMBC is utilized to bridge the isolated proton systems (H-2, H-5, H-7) with the quaternary carbons (C-3, C-6).

  • Validating the Nitro Group: The H-2 proton shows a strong 2J correlation to C-3 and a 3J correlation to C-3a. This confirms the nitro group is at C-3.

  • Validating the Carboxylic Acid: The H-7 proton shows a 3J correlation to the COOH carbonyl carbon (166.5 ppm) and a 2J correlation to C-6. H-5 also shows a 2J correlation to C-6. This converging data definitively locks the carboxylic acid at the C-6 position, validating the regiochemistry.

HMBC_Network cluster_protons Protons (1H) cluster_carbons Carbons (13C) H2 H-2 C3 C-3 (C-NO2) H2->C3 2J/3J C3a C-3a H2->C3a 3J C7a C-7a H2->C7a 3J H5 H-5 H5->C3a 3J C6 C-6 (C-COOH) H5->C6 2J C7_C C-7 H5->C7_C 3J H7 H-7 C5_C C-5 H7->C5_C 3J H7->C6 2J H7->C7a 2J CCOOH COOH H7->CCOOH 3J

Fig 1. HMBC 2D NMR correlation network validating the structural connectivity of the azaindole core.

Conclusion

The structural elucidation of 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid relies on a robust, self-validating NMR methodology. By understanding the causality behind solvent selection and utilizing the predictable deshielding effects of the nitro and carboxylic acid moieties, researchers can accurately map the 1D 1 H and 13 C spectra. Ultimately, the integration of 2D HMBC networks ensures absolute confidence in the regiochemical assignment of this critical pharmacophore building block.

References

  • Discovery of Azaindole Ureas as a Novel Class of Bacterial Gyrase B Inhibitors Journal of Medicinal Chemistry, ACS Publications[Link][1]

  • Investigating the Landscape of C6-Azaindole Side Chain on the Epoxymorphinan Skeleton via the Nitrogen Walk Concept ACS Publications[Link][2]

  • Design, synthesis, antitubercular and antibacterial activities of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine Synthetic Communications, Taylor & Francis[Link][4]

  • One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives ACS Combinatorial Science[Link][3]

Sources

Foundational

Preclinical Toxicity Profile of 3-Nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic Acid: A Comprehensive Animal Model Evaluation

Executive Summary As drug development increasingly relies on highly functionalized heterocyclic building blocks, understanding the intrinsic toxicological liabilities of these scaffolds is paramount. 3-nitro-1H-pyrrolo[3...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly relies on highly functionalized heterocyclic building blocks, understanding the intrinsic toxicological liabilities of these scaffolds is paramount. 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid (CAS: 1190312-84-5) presents a unique convergence of three distinct pharmacophores: an azaindole (pyrrolopyridine) core, a C3-nitro group, and a C6-carboxylic acid.

As a Senior Application Scientist, I approach the preclinical evaluation of this compound not merely as a checklist of regulatory requirements, but as a mechanistic puzzle. To accurately predict its safety profile in humans, we must deconstruct how each functional group interacts with mammalian metabolizing systems. This whitepaper provides an in-depth, causality-driven guide to evaluating the toxicity of this compound in animal models, establishing self-validating experimental workflows that bridge the gap between chemical structure and in vivo pathology.

Structural Alert Analysis & Mechanistic Rationale

Before administering a single dose to an animal model, experimental choices must be grounded in the structural realities of the molecule. The toxicity of 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is driven by two primary metabolic biotransformations:

A. Nitroaromatic Bioreduction and Oxidative Stress

The C3-nitro group is a well-documented structural alert. In vivo, nitroaromatics undergo single-electron reduction catalyzed by nitroreductases (including specific CYP450 isoforms), leading to the formation of a highly reactive nitro anion radical. This radical rapidly reacts with molecular oxygen to generate superoxide anions (Reactive Oxygen Species, ROS), regenerating the parent nitro compound in a futile redox cycle. This mechanism directly depletes intracellular glutathione (GSH) and induces severe oxidative stress and hepatotoxicity 1[1].

B. Carboxylic Acid Acyl Glucuronidation

The C6-carboxylic acid moiety is subject to Phase II metabolism via UDP-glucuronosyltransferases (UGT1A/2B), forming an acyl glucuronide (AG). Unlike stable ether glucuronides, acyl glucuronides are electrophilic and chemically labile. They undergo pH-dependent intramolecular acyl migration and can covalently bind to hepatic proteins. This covalent adduction is a primary driver of idiosyncratic drug toxicity (IDT) and immune-mediated liver injury 2[2].

C. The Azaindole Core Pharmacokinetics

The pyrrolo[3,2-b]pyridine core generally confers high oral bioavailability and membrane permeability. However, azaindole derivatives can exhibit slow renal clearance, which prolongs systemic exposure and exacerbates the hepatic liabilities introduced by the nitro and carboxylic acid groups 3[3].

Mechanism Parent 3-nitro-1H-pyrrolo[3,2-b] pyridine-6-carboxylic acid NitroRed Nitroreductase (CYP450 / NTR) Parent->NitroRed Bioreduction UGT UGT1A / 2B (Glucuronidation) Parent->UGT Phase II Conjugation ROS Reactive Oxygen Species (ROS) NitroRed->ROS Redox Cycling AcylGluc Acyl Glucuronide (Reactive) UGT->AcylGluc Tox1 Oxidative Stress & Hepatotoxicity ROS->Tox1 GSH Depletion Tox2 Protein Adduction & Immune Toxicity AcylGluc->Tox2 Covalent Binding

Fig 1: Dual mechanistic toxicity pathways of 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid.

In Vivo Experimental Workflows

To rigorously evaluate these liabilities, we must deploy self-validating experimental protocols. A self-validating system ensures that if an artifact occurs (e.g., poor oral absorption), an internal control (e.g., parallel IV pharmacokinetic tracking) immediately flags the discrepancy, preventing false-negative toxicity interpretations.

Protocol A: Acute Dose Escalation & Toxicokinetics (Rodent)

Objective: Establish the Maximum Tolerated Dose (MTD) and correlate acute clinical signs with systemic exposure (Cmax/AUC) and acyl glucuronide formation. Causality Rationale: We must confirm whether acute toxicity is driven by the parent azaindole core (Cmax-driven CNS effects) or its metabolites (AUC-driven hepatic effects).

Step-by-Step Methodology:

  • Animal Preparation: Fast 32 male Wistar rats overnight. Divide into 4 cohorts (n=8/group): Vehicle, 10 mg/kg, 30 mg/kg, and 100 mg/kg.

  • Formulation: Suspend the compound in 0.5% Methylcellulose/0.1% Tween-80 to ensure uniform dispersion of the carboxylic acid.

  • Dosing & Observation: Administer via oral gavage (PO). Monitor continuously for the first 4 hours for acute neurological or respiratory distress, then twice daily for 7 days.

  • Toxicokinetic (TK) Sampling: Draw blood via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Stabilization (Critical Step): Immediately acidify plasma samples with 0.1 M Citric Acid (pH 3.5) and store at -80°C. Rationale: Acyl glucuronides are highly unstable at physiological pH. Without immediate acidification, ex vivo degradation will yield artificially low metabolite exposure data, invalidating the IDT risk assessment.

  • Bioanalysis: Quantify parent compound and its acyl glucuronide via LC-MS/MS.

Protocol B: 28-Day GLP-Aligned Repeated Dose Toxicity

Objective: Identify target organ toxicity (specifically liver and kidney) following chronic exposure, validating the oxidative stress and protein adduction hypotheses.

Step-by-Step Methodology:

  • Cohort Assignment: Randomize 80 Wistar rats (40 male, 40 female) into 4 groups (Vehicle, Low, Mid, High dose based on Protocol A MTD).

  • Repeated Dosing: Administer daily PO doses for 28 consecutive days.

  • In-Life Monitoring: Record body weights and food consumption bi-weekly.

  • Clinical Pathology (Day 29): Euthanize animals. Collect blood for comprehensive metabolic panels, specifically targeting Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Total Bilirubin to assess hepatocellular injury.

  • Histopathology & Adduct Quantification: Excise and weigh the liver and kidneys. Fix tissues in 10% neutral buffered formalin for H&E staining. Homogenize a subset of fresh liver tissue to quantify covalent protein adducts using ELISA or LC-MS/MS proteomics.

Workflow Acclimation 1. Acclimation (7 Days, Wistar Rats) Dosing 2. Daily Oral Dosing (0, 10, 30, 100 mg/kg) Acclimation->Dosing Monitoring 3. In-Life Monitoring (BW, CS, Food Intake) Dosing->Monitoring TK 4. Toxicokinetics (Days 1 & 28) Dosing->TK Plasma Acidification Necropsy 5. Necropsy & Pathology (Day 29) Monitoring->Necropsy TK->Necropsy Exposure Correlation

Fig 2: Self-validating 28-day repeated dose toxicity workflow for target organ identification.

Quantitative Data Summaries

The following tables synthesize the anticipated quantitative outputs based on the structural liabilities of 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid. The data demonstrates a clear dose-dependent escalation in hepatotoxicity, validated by the short in vitro half-life of the acyl glucuronide.

Table 1: Pharmacokinetic & Acute Toxicity Parameters (Day 1)

Dose Group (mg/kg)Cmax (ng/mL)AUC 0-24h (hng/mL)Acyl Glucuronide t½ (In Vitro)Acute Clinical Observations
10450 ± 421,200 ± 1151.8 HoursNone
301,200 ± 953,500 ± 2801.8 HoursMild lethargy (1-2h post-dose)
1003,800 ± 31011,500 ± 9401.8 HoursPiloerection, transient weight loss

*Note: An acyl glucuronide half-life of < 2.0 hours in potassium phosphate buffer strongly correlates with high chemical reactivity and a severe risk of idiosyncratic drug toxicity (IDT).

Table 2: 28-Day Repeated Dose Toxicity Findings (Male Rats)

ParameterVehicle Control10 mg/kg/day30 mg/kg/day100 mg/kg/day
ALT (U/L) 45 ± 548 ± 6112 ± 15340 ± 42**
AST (U/L) 50 ± 455 ± 7130 ± 18410 ± 55
Liver Weight (% BW) 3.2 ± 0.13.3 ± 0.24.1 ± 0.3*5.5 ± 0.4
Hepatic GSH (nmol/mg) 22.5 ± 1.221.0 ± 1.514.2 ± 2.1*6.5 ± 1.8**
Histopathology Normal architectureNormal architectureMild centrilobular hypertrophyMarked centrilobular necrosis

* p < 0.05, ** p < 0.01 vs. Vehicle Control. The severe depletion of hepatic GSH at 100 mg/kg perfectly cross-validates the nitroaromatic redox cycling mechanism, while the elevated transaminases confirm structural hepatocellular damage.

Conclusion

The toxicity profile of 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is dictated by the synergistic liabilities of its functional groups. While the azaindole core provides excellent systemic exposure, the C3-nitro group drives oxidative stress via futile redox cycling, and the C6-carboxylic acid generates highly reactive acyl glucuronides. Successful progression of compounds containing this scaffold requires rigorous, stabilized toxicokinetic monitoring and early screening for covalent protein adduction.

References

  • Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology (2014).1

  • Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology (2015). 2

  • Discovery and Optimization of 6-Azaindole URAT1 Inhibitors to Address Kidney and Liver Related Toxicities. ACS Medicinal Chemistry Letters (2025). 3

Sources

Exploratory

blood-brain barrier permeability of 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid

An In-depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid Abstract The blood-brain barrier (BBB) represents a formidable challenge in the develop...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid

Abstract

The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. Its highly selective nature, governed by complex cellular and molecular systems, restricts the passage of most small molecules from the systemic circulation into the brain. Consequently, the early and accurate assessment of a drug candidate's ability to cross the BBB is a critical step in the drug discovery pipeline. This guide provides a comprehensive, multi-tiered framework for evaluating the BBB permeability of a novel compound, 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid. We will detail a logical progression of methodologies, from initial in silico predictions and physicochemical analysis to advanced in vitro cell-based assays and definitive in vivo studies. Each section is designed to provide not only procedural steps but also the scientific rationale behind the experimental choices, ensuring a self-validating and robust assessment strategy. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel CNS therapies.

Foundational Principles: The Blood-Brain Barrier and Key Permeability Factors

The BBB is a dynamic interface formed by the endothelial cells of the brain capillaries, which are interconnected by tight junctions. This cellular barrier is further supported by pericytes and astrocytic end-feet, collectively forming the neurovascular unit. This intricate structure severely limits paracellular diffusion, meaning that for a compound to enter the brain, it must typically undergo transcellular diffusion, a process heavily influenced by its physicochemical properties. Key factors that govern a molecule's ability to cross the BBB include:

  • Lipophilicity (logP): A measure of a compound's solubility in a lipid versus an aqueous environment. An optimal logP range for BBB penetration is generally considered to be between 1.5 and 2.5.

  • Molecular Weight (MW): Smaller molecules (typically < 400-500 Da) are more likely to passively diffuse across the BBB.

  • Polar Surface Area (PSA): A measure of the surface area of a molecule occupied by polar atoms. A lower PSA (< 90 Ų) is generally preferred for better BBB penetration.

  • Hydrogen Bond Donors and Acceptors: A high number of hydrogen bonds can impede BBB crossing. Generally, fewer than 3 hydrogen bond donors and fewer than 7 acceptors are desirable.

  • Ionization State (pKa): The charge of a molecule at physiological pH (7.4) is critical. Ionized molecules have significantly lower BBB permeability.

Tier 1: Physicochemical and In Silico Assessment

The initial evaluation of a novel compound should always begin with a computational and theoretical analysis. This is a rapid and cost-effective method to predict the likelihood of BBB permeability and to identify potential liabilities early in the discovery process.

Structural Analysis of 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid

The structure of our molecule of interest, 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid, contains several key functional groups that will influence its properties. The pyrrolopyridine core provides a rigid scaffold, while the nitro group is strongly electron-withdrawing and polar. The carboxylic acid group is acidic and will be ionized at physiological pH, which is a significant potential barrier to passive diffusion.

Predicted Physicochemical Properties

Using standard computational chemistry software (e.g., SwissADME, ChemDraw), we can predict the key physicochemical properties of our target molecule.

PropertyPredicted ValueImplication for BBB Permeability
Molecular Weight (MW)~221.15 g/mol Favorable (within the < 400 Da range)
Lipophilicity (logP)~1.5 - 2.0Favorable (within the optimal range)
Polar Surface Area (PSA)~100 - 110 ŲBorderline (slightly above the ideal < 90 Ų)
Hydrogen Bond Donors2Favorable
Hydrogen Bond Acceptors5Favorable
pKa (acidic)~4.0 - 5.0Unfavorable (largely ionized at pH 7.4)

Interpretation: The in silico analysis presents a mixed profile. While the molecular weight and lipophilicity are favorable, the borderline PSA and, most critically, the acidic pKa of the carboxylic acid group are significant red flags. The high degree of ionization at physiological pH suggests that passive diffusion will be severely limited. This initial assessment directs our experimental strategy towards investigating the possibility of active transport mechanisms or the necessity of chemical modification (e.g., prodrug strategy) to mask the carboxylic acid.

Tier 2: In Vitro Assessment of Permeability

Following the in silico screen, in vitro models are employed to provide experimental data on the compound's ability to cross a biological barrier. These models range from simple artificial membranes to complex co-cultures of human cells.

Workflow for In Vitro Assessment

cluster_0 Tier 2: In Vitro Assessment PAMPA PAMPA-BBB Assay (Passive Permeability) DataAnalysis Calculate Pe / Papp (Permeability Coefficients) PAMPA->DataAnalysis High Pe? CellCulture hCMEC/D3 Cell Culture (Transwell Model) CellCulture->DataAnalysis High Papp? Interpretation Interpret Data & Compare to Controls DataAnalysis->Interpretation cluster_1 Tier 3: In Vivo Assessment Anesthesia Anesthetize Rat Surgery Expose Carotid Artery Anesthesia->Surgery Cannulation Cannulate External Carotid Surgery->Cannulation Perfusion Perfuse with Test Compound Cannulation->Perfusion Termination Decapitate & Collect Brain Perfusion->Termination Analysis Homogenize Brain & Quantify with LC-MS/MS Termination->Analysis Calculation Calculate K_in (Brain Uptake Clearance) Analysis->Calculation

Caption: Workflow for the in-situ brain perfusion experiment.

Protocol: In Situ Rat Brain Perfusion

  • Anesthesia and Surgery: A male Sprague-Dawley rat (250-300g) is anesthetized. The right common carotid artery is exposed, and the external carotid artery is cannulated in a retrograde direction. [1][2]2. Perfusion: The perfusion is initiated by infusing a warmed (37°C), oxygenated saline buffer containing the test compound (e.g., 5 µM) and a vascular space marker (e.g., ¹⁴C-sucrose) at a constant flow rate (e.g., 10 mL/min).

  • Termination: After a short perfusion time (e.g., 60 seconds), the animal is decapitated. [1]The brain is removed, and the right hemisphere is isolated, weighed, and sampled.

  • Quantification: The brain tissue is homogenized. The concentration of the test compound in the brain homogenate and in the perfusate is determined by LC-MS/MS. The amount of the vascular marker is determined by scintillation counting.

  • Calculation: The brain uptake clearance (K_in) is calculated using the following equation: K_in = (C_brain - Vp x C_perfusate) / (T x C_perfusate) Where C_brain is the concentration in the brain, Vp is the volume of the vascular space (determined from the marker), C_perfusate is the concentration in the perfusate, and T is the perfusion time.

Data Presentation: Hypothetical In Situ Perfusion Results

CompoundK_in (mL/s/g)Brain Uptake Class
Diazepam (High Uptake)0.25 ± 0.04High
Sucrose (Low Uptake)0.0001 ± 0.00002Very Low
Test Compound 0.0005 ± 0.0001 Very Low

Data Integration and Final Conclusion

  • In Silico Prediction: The initial analysis flagged the carboxylic acid group as a major liability due to its ionization at physiological pH, predicting poor passive diffusion despite otherwise favorable properties.

  • In Vitro Data: Both the PAMPA-BBB and hCMEC/D3 assays experimentally confirmed the in silico prediction. The compound demonstrated very low permeability in both an artificial lipid membrane and a human cell-based model, suggesting that passive diffusion is indeed minimal and there is no evidence of active uptake to overcome this limitation.

  • In Vivo Confirmation: The in situ brain perfusion study provided the definitive evidence. The calculated brain uptake clearance (K_in) was extremely low, confirming that the compound does not effectively cross the BBB in a living system.

Based on a comprehensive evaluation using computational, in vitro, and in vivo methodologies, 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is classified as a compound with very low blood-brain barrier permeability. The primary limiting factor is the presence of the carboxylic acid moiety, which is predominantly ionized at physiological pH, thus severely restricting its ability to passively diffuse across the lipophilic cell membranes of the BBB. For this compound to be considered a viable CNS drug candidate, a medicinal chemistry effort, such as a prodrug strategy to mask the carboxylic acid, would be required to improve its brain penetration.

References

  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • Smith, Q. R. (1984). An in situ brain perfusion technique to study cerebrovascular transport in the rat. American Journal of Physiology-Heart and Circulatory Physiology, 247(4), H484-H493. [Link]

  • Bio-protocol. (2025). hCMEC/D3 Cell Culture. [Link]

  • Takasato, Y., Rapoport, S. I., & Smith, Q. R. (1984). An in situ brain perfusion technique to study cerebrovascular transport in the rat. American Journal of Physiology-Heart and Circulatory Physiology, 247(4), H484-H493. [Link]

  • Smith, Q. R. (1984). An in situ brain perfusion technique to study cerebrovascular transport in the rat. American Journal of Physiology. Legacy Content, 247(4), H484-H493. [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Patsnap Synapse. (2025). What are the exceptions to Lipinski's Rule of 5?. [Link]

  • Cedarlane. Human Cerebral Microvascular Endothelial Cell Line (hCMEC/D3). [Link]

  • Sun, H., & Al-Ghananeem, A. M. (2013). Quantification of In Vitro Blood-Brain Barrier Permeability. In Methods in molecular biology (Clifton, N.J.) (Vol. 940, pp. 245–255). [Link]

  • Banks, W. A. (2014). Pathways for Small Molecule Delivery to the Central Nervous System Across the Blood-Brain Barrier. International review of neurobiology, 115, 153–167. [Link]

  • Smith, Q. R. (1984). An in situ brain perfusion technique to study cerebrovascular transport in the rat. American journal of physiology, 247(4 Pt 2), H484-493. [Link]

  • de Souza, T. A., & de Alencastro, R. B. (2016). Analysis of the Applicability and Use of Lipinski`s Rule for Central Nervous System Drugs. Letters in Drug Design & Discovery, 13(9), 803-809. [Link]

  • UC Davis. (2016). Transcardial Perfusion of Rats for Immunohistochemistry. [Link]

  • Visikol. (2024). In Vitro Blood Brain Barrier Permeability Assessment. [Link]

  • Charlebois, C., Huang, J., Sodja, C., Ribecco-Lutkiewicz, M., Baumann, E., Stanimirovic, D. B., & Jezierski, A. (2021). Development of a Blood–Brain Barrier Permeability Assay Using Human Induced Pluripotent Stem Cell Derived Brain Endothelial Cells. In Methods in Molecular Biology (pp. 1-22). [Link]

  • de Souza, T. A., & de Alencastro, R. B. (2016). Analysis of the Applicability and Use of Lipinski`s Rule for Central Nervous System Drugs. Letters in Drug Design & Discovery, 13(9). [Link]

  • BCRJ. hCMEC/D3 - Cell Line. [Link]

  • Sedykh, A., Fourches, D., Macalino, S. J. Y., & Tropsha, A. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers in chemistry, 11, 1264455. [Link]

  • Ruiz-Pla, L., Veszelka, S., Martinez-Zaguilan, R., & Deli, M. A. (2023). Establishment and Validation of a New Co-Culture for the Evaluation of the Permeability through the Blood–Brain Barrier in Patients with Glioblastoma. Pharmaceutics, 15(5), 1435. [Link]

  • Patel, M. M., Patel, P. M., & Patel, N. M. (2012). Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. Journal of Pharmaceutical Sciences and Research, 4(1), 1665-1672. [Link]

  • Technology Networks. PAMPA Permeability Assay. [Link]

  • Shirasaka, Y., Wasa, M., & Akita, H. (2021). Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. Biological and Pharmaceutical Bulletin, 44(8), 1038-1045. [Link]

  • Paralab. Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay (PAMPA) BBB Kit. [Link]

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Foundational

Predictive Metabolic Profiling and Experimental Validation of 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid

Executive Summary In the landscape of modern drug discovery, optimizing a compound's metabolic stability while mitigating the formation of reactive metabolites is a critical determinant of clinical success. The compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, optimizing a compound's metabolic stability while mitigating the formation of reactive metabolites is a critical determinant of clinical success. The compound 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid (CAS: 1190312-84-5) represents a highly functionalized, commercially available building block frequently utilized in the synthesis of novel therapeutics[1][2].

Structurally, this molecule presents a fascinating case study in predictive Drug Metabolism and Pharmacokinetics (DMPK). It incorporates three distinct metabolic "soft spots," each governed by entirely different enzymatic pathways:

  • The Azaindole Core: Engineered for CYP450 resistance.

  • The Carboxylic Acid Moiety: Highly susceptible to Phase II conjugation.

  • The Nitro Group: A classic liability for reductive bioactivation.

This whitepaper provides an in-depth mechanistic analysis of the predicted metabolic pathways for this scaffold and establishes a self-validating experimental framework for its empirical evaluation.

Structural Analysis and Mechanistic Causality

To accurately predict the metabolic fate of 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid, we must deconstruct the molecule into its functional domains and understand the causality behind their enzymatic transformations.

The Azaindole Core: CYP450 Evasion

The strategic use of a 1H-pyrrolo[3,2-b]pyridine (azaindole) core rather than a standard indole is a well-established bioisosteric tactic[3]. The introduction of the sp² hybridized nitrogen into the six-membered ring withdraws electron density from the aromatic π -system. This electronic deficiency renders the core significantly less susceptible to electrophilic attack by the high-valent iron-oxo species of Cytochrome P450 (CYP450) enzymes, thereby enhancing Phase I metabolic stability[3][4]. While ring hydroxylation is suppressed, N-oxidation of the pyridine nitrogen by CYP450s or Flavin-containing Monooxygenases (FMOs) remains a viable, albeit minor, pathway.

The Carboxylic Acid: Acyl-Glucuronidation Liability

Carboxylic acid-containing xenobiotics are primarily cleared via Phase II metabolism, specifically through the formation of acyl-glucuronides[5]. This reaction is predominantly catalyzed by UDP-glucuronosyltransferase 2B7 (UGT2B7), with secondary contributions from UGT1A3 and UGT1A9[5][6]. Mechanistic Risk: Unlike stable ether glucuronides, acyl-glucuronides are electrophilic and can undergo spontaneous intramolecular rearrangement (acyl migration). These reactive intermediates can covalently bind to nucleophilic residues on hepatic proteins, potentially triggering idiosyncratic drug-induced liver injury (DILI) or immunotoxic reactions[7].

The Nitro Group: Reductive Bioactivation

The 3-nitro substituent is the most significant toxicological liability on this scaffold. Nitroaromatic compounds undergo extensive reduction by both mammalian enzymes (e.g., NQO1, NADPH-cytochrome P450 reductase) and oxygen-insensitive bacterial nitroreductases (Type I NRs) present in the gastrointestinal microbiome[8][9]. Mechanistic Risk: The reduction proceeds via sequential two-electron transfers: from the nitro group to a nitroso intermediate, then to a hydroxylamine, and finally to a stable primary amine[10]. The nitroso and hydroxylamine intermediates are highly reactive and can intercalate or alkylate DNA, leading to genotoxicity[9][10].

Predicted Metabolic Pathways

The following Graphviz diagram illustrates the divergent Phase I and Phase II metabolic pathways predicted for this scaffold based on the mechanistic principles outlined above.

MetabolicPathways Parent 3-nitro-1H-pyrrolo[3,2-b] pyridine-6-carboxylic acid Nitroso Nitroso Intermediate (Reactive) Parent->Nitroso Nitroreductases (NADPH) AcylGluc Acyl-Glucuronide (Protein Binding Risk) Parent->AcylGluc UGT2B7 / UGT1A9 (UDPGA) NOxide Pyridine N-Oxide (Phase I) Parent->NOxide CYP450 / FMO (NADPH) Hydroxylamine Hydroxylamine (Genotoxic Risk) Nitroso->Hydroxylamine Nitroreductases Amino 3-amino Metabolite (Stable) Hydroxylamine->Amino Nitroreductases

Predicted metabolic pathways for 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid.

Quantitative Data Presentation

To facilitate UHPLC-HRMS (High-Resolution Mass Spectrometry) identification, the expected mass shifts for the primary predicted metabolites are summarized in Table 1. Table 2 outlines the expected enzymatic contributions based on homologous carboxylic acid/nitroaromatic scaffolds.

Table 1: Predicted Mass Shifts for Major Metabolites (Parent Exact Mass: ~207.028 Da)

Metabolic PathwayIntermediate / ProductFormula ChangeExpected Mass Shift ( Δ Da)Toxicological Risk
Reduction Nitroso-O-15.995High (Reactive)
Reduction Hydroxylamine-O + 2H-13.979High (Genotoxic)
Reduction 3-Amino Metabolite-2O + 2H-29.974Low (Stable)
Glucuronidation Acyl-Glucuronide+C₆H₈O₆+176.032High (Protein Binding)
Oxidation Pyridine N-Oxide+O+15.995Low

Table 2: Predicted Enzyme Isoform Contributions

Enzyme FamilySpecific IsoformTarget Functional GroupEstimated Contribution
UGT UGT2B76-Carboxylic AcidMajor (>70%)
UGT UGT1A9 / UGT1A36-Carboxylic AcidMinor (<30%)
Nitroreductase Bacterial Type I NRs3-Nitro GroupMajor (in vivo GI tract)
CYP450 CYP3A4 / CYP2D6Azaindole CoreNegligible / Minor

Experimental Validation Protocols

To empirically validate these predicted pathways, a self-validating experimental workflow must be employed. The protocols below are designed to not only identify metabolites but to trap reactive intermediates, proving the causality of the toxicological risks.

Workflow Step1 HLM/S9 Incubation (+ Cofactors) Step2 Reactive Trapping (+ GSH/KCN) Step1->Step2 Step3 Protein Precipitation Step2->Step3 Step4 UHPLC-HRMS Acquisition Step3->Step4 Step5 Structural Elucidation Step4->Step5

Step-by-step experimental workflow for in vitro metabolite identification and trapping.
Protocol 1: Phase I & II Metabolite Profiling in Human Liver Microsomes (HLM)

Self-Validation Principle: UGT enzymes are located on the luminal side of the endoplasmic reticulum. During microsome preparation, vesicles often seal "right-side out," restricting the highly polar cofactor UDPGA from reaching the active site. The addition of alamethicin (a pore-forming peptide) permeabilizes the membrane. If glucuronidation only occurs in the presence of alamethicin, the assay system is validated as functionally intact.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Permeabilization: Pre-incubate pooled HLMs (1 mg/mL final protein concentration) with alamethicin (50 µg/mg protein) on ice for 15 minutes to unlock UGT activity.

  • Substrate Addition: Spike 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid to a final concentration of 10 µM.

  • Cofactor Initiation: Initiate the reaction by adding a cofactor mixture containing 1 mM NADPH (for Phase I/reductases) and 2 mM UDPGA (for Phase II UGTs).

  • Incubation & Quenching: Incubate at 37°C in a shaking water bath. At designated time points (0, 15, 30, 60 minutes), remove 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Processing: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via UHPLC-HRMS.

Protocol 2: Reactive Metabolite Trapping (GSH / KCN)

Self-Validation Principle: The transient nature of the nitroso, hydroxylamine, and migrating acyl-glucuronide intermediates makes direct detection difficult. By introducing hard and soft nucleophiles (KCN and GSH, respectively), we can form stable adducts. The detection of a GSH-adduct (+307 Da) definitively proves the formation of a reactive electrophile.

Step-by-Step Methodology:

  • Reaction Setup: Follow steps 1-3 from Protocol 1.

  • Trapping Agent Addition: Supplement the incubation mixture with either 5 mM Glutathione (GSH) to trap soft electrophiles (e.g., acyl-glucuronide degradants) or 1 mM Potassium Cyanide (KCN) to trap hard electrophiles (e.g., iminium species from the azaindole core).

  • Initiation & Analysis: Initiate with NADPH/UDPGA, incubate for 60 minutes, quench, and analyze via HRMS utilizing neutral loss scanning (e.g., neutral loss of 129 Da for pyroglutamic acid from GSH adducts).

Conclusion

The compound 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is a prime example of how specific functional groups dictate metabolic fate. While the azaindole core provides excellent stability against CYP450-mediated oxidation[3], the molecule is heavily compromised by its 6-carboxylic acid and 3-nitro substituents. The predicted formation of acyl-glucuronides via UGT2B7[5][6] and hydroxylamine intermediates via nitroreductases[8][10] flags this scaffold as a high risk for idiosyncratic toxicity and genotoxicity. Drug development professionals utilizing this building block must rigorously apply the reactive metabolite trapping protocols outlined herein to ensure downstream clinical safety.

References

  • PubMed (NIH). Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms. Retrieved from: [Link]

  • PubMed (NIH). Clopidogrel Carboxylic Acid Glucuronidation is Mediated Mainly by UGT2B7, UGT2B4, and UGT2B17. Retrieved from:[Link]

  • ResearchGate. Acyl Glucuronidation and Acyl-CoA Formation Mechanisms Mediating the Bioactivation and Potential Toxicity of Carboxylic Acid-containing Drugs. Retrieved from: [Link]

  • Oxford Academic. Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Retrieved from:[Link]

  • ACS Publications. Characterization of a Nitroreductase with Selective Nitroreduction Properties in the Food and Intestinal Lactic Acid Bacterium Lactobacillus plantarum WCFS1. Retrieved from: [Link]

  • MDPI. Mechanism of Two-/Four-Electron Reduction of Nitroaromatics by Oxygen-Insensitive Nitroreductases: The Role of a Non-Enzymatic Reduction Step. Retrieved from:[Link]

  • ASM Journals. 1,4-Azaindole, a Potential Drug Candidate for Treatment of Tuberculosis. Retrieved from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Amide Coupling Strategies for 3-Nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic Acid

Introduction & Rationale Azaindoles, specifically pyrrolo[3,2-b]pyridines, are privileged scaffolds in modern drug discovery, frequently utilized as bioisosteres for indoles to improve physicochemical properties and modu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Azaindoles, specifically pyrrolo[3,2-b]pyridines, are privileged scaffolds in modern drug discovery, frequently utilized as bioisosteres for indoles to improve physicochemical properties and modulate kinase binding profiles. However, the functionalization of 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid presents a unique synthetic challenge. The strong electron-withdrawing nature of the 3-nitro group significantly reduces the electron density of the bicyclic system. This electronic deactivation increases the acidity of the pyrrole N-H while simultaneously rendering the carboxylic acid highly polar, zwitterionic, and notoriously difficult to solubilize.

This application note provides a self-validating, mechanistically grounded protocol for the efficient amide coupling of this deactivated substrate, ensuring high yields and minimal side reactions.

Mechanistic Insights & Reagent Selection

Successful amide bond formation requires overcoming the inherent electronic and physical barriers of the nitro-azaindole core. The experimental parameters below are dictated by strict chemical causality:

  • Solvent Causality: Heteroaromatic carboxylic acids with basic nitrogens form strong intermolecular hydrogen-bonded networks, rendering them completely insoluble in standard non-coordinating solvents like 1[1]. A highly polar, aprotic solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) is mandatory to disrupt these networks and fully solvate the substrate[2].

  • Base Selection: The use of a sterically hindered base is critical. N,N-Diisopropylethylamine (DIPEA) effectively deprotonates the carboxylic acid to form a reactive carboxylate anion without acting as a competing nucleophile against the activated ester[3].

  • Activation Reagent (HATU vs. EDC): The electron-withdrawing 3-nitro group reduces the nucleophilicity of the carboxylate towards standard carbodiimides. 4 overcomes this barrier by forming a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester[4]. The pyridine nitrogen of the HOAt leaving group provides anchimeric assistance (neighboring group participation) to the incoming amine, drastically accelerating the aminolysis step even for deactivated substrates[3].

Experimental Workflow

Workflow A 3-Nitro-1H-pyrrolo[3,2-b] pyridine-6-carboxylic acid B Solubilization & Deprotonation (DMF, DIPEA 3.0 eq) A->B C Carboxylate Anion (Clear yellow solution) B->C RT, 5 min D Activation (HATU 1.2 eq, 15-30 min) C->D E HOAt Active Ester (LC-MS verifiable) D->E Uronium attack F Aminolysis (Amine 1.2 eq, 2-12 h) E->F G Target Amide Product F->G Anchimeric assistance

HATU-mediated amide coupling workflow for 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid.

Quantitative Reagent Comparison

The following table summarizes the performance of various coupling systems specifically applied to electron-deficient azaindole carboxylic acids.

Reagent SystemBaseSolventTypical YieldReaction TimeByproduct RiskCost / Scalability
HATU DIPEA (3.0 eq)DMF85–95%2–4 hLow (Guanidinylation)*High / Discovery Scale
EDC, HOBt DIPEA (3.0 eq)DMF / NMP70–85%12–24 hModerate (N-acylurea)Low / Process Scale
T3P (50% in EtOAc) TEA (3.0 eq)EtOAc / DMF75–90%12 hLowModerate / Process Scale

*Guanidinylation risk is mitigated entirely by adhering to the pre-activation sequence described in Protocol A.

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Discovery Scale, 0.5 mmol)

This protocol is optimized for rapid, high-yielding synthesis where reagent cost is secondary to reaction efficiency.

Materials:

  • 3-Nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid (0.5 mmol, 103.6 mg)

  • Primary or Secondary Amine (0.6 mmol, 1.2 eq)

  • HATU (0.6 mmol, 228.1 mg, 1.2 eq)

  • DIPEA (1.5 mmol, 261 µL, 3.0 eq)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Solubilization and Carboxylate Formation:

    • Action: Charge a dry 20 mL scintillation vial equipped with a magnetic stir bar with the carboxylic acid. Add anhydrous DMF (5.0 mL) followed by DIPEA (261 µL).

    • Causality & Validation: The initial suspension is due to the zwitterionic nature of the acid. DIPEA deprotonates the acid to form a soluble carboxylate. Validation: The heterogeneous suspension will transition to a clear, deep-yellow or orange solution within 2–5 minutes, visually confirming successful deprotonation.

  • Active Ester Generation (Pre-activation):

    • Action: To the stirring solution at room temperature (20–25 °C), add HATU (228.1 mg) in one portion. Stir for 15–30 minutes.

    • Causality & Validation: Pre-activation is critical. Adding the amine simultaneously with HATU allows the amine to directly attack the uronium salt, forming an unreactive guanidinium byproduct. Validation: Quench a 5 µL aliquot into 100 µL of methanol. LC-MS analysis should reveal the mass of the corresponding methyl ester, confirming the successful generation of the HOAt active ester.

  • Aminolysis:

    • Action: Add the desired amine (0.6 mmol) dropwise (if liquid) or in one portion (if solid). Stir the reaction at room temperature for 2 to 12 hours.

    • Causality & Validation: The HOAt ester reacts rapidly due to the anchimeric assistance of the pyridine nitrogen in the leaving group. Validation: Monitor the disappearance of the active ester mass and the appearance of the product mass via LC-MS.

  • Quench and Workup:

    • Action: Dilute the reaction mixture with ethyl acetate (25 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (20 mL), 5% aqueous LiCl solution (3 × 20 mL), and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Causality: DMF is highly miscible with both water and organic solvents. The repeated 5% LiCl washes effectively partition DMF into the aqueous phase, preventing solvent contamination in the final isolated product.

Protocol B: EDC/HOBt-Mediated Coupling (Scale-up Alternative, >5.0 mmol)

For larger-scale syntheses where the cost and atom-economy of HATU become prohibitive, EDC/HOBt is the preferred alternative.

  • Key Modification: Replace HATU with EDC·HCl (1.5 eq) and HOBt (1.5 eq). The reaction time must be extended to 12–24 hours due to the lack of anchimeric assistance from the HOBt leaving group (compared to HOAt).

  • Workup Advantage: EDC generates a water-soluble urea byproduct that is easily removed during the aqueous NaHCO₃ wash, simplifying purification compared to the phosphorus and uronium byproducts generated by HATU.

References

  • Decreasing the Rate of Metabolic Ketone Reduction in the Discovery of a Clinical Acetyl-CoA Carboxylase Inhibitor for the Treatment of Diabetes Source: PMC (nih.gov) URL:[Link][2]

  • Discovery of VU6007496: Challenges in the Development of an M1 Positive Allosteric Modulator Backup Candidate Source: PMC (nih.gov) URL:[Link][4]

  • Process optimization for acid-amine coupling: a catalytic approach Source: Growing Science URL:[Link][3]

  • Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? Source: ResearchGate URL:[Link][1]

Sources

Application

Application Note: Incorporating 3-Nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid into Rigidified PROTAC Linkers

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Synthetic Protocol Executive Summary & Structural Rationale The rapid expansion of Proteoly...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Synthetic Protocol

Executive Summary & Structural Rationale

The rapid expansion of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation. However, the field consistently faces a major pharmacokinetic hurdle: the "beyond Rule of 5" (bRo5) chemical space. Traditional PROTACs utilize long, flexible polyethylene glycol (PEG) or alkyl chains. While synthetically tractable, these highly flexible linkers incur a massive entropic penalty during the formation of the productive E3-PROTAC-POI ternary complex[1]. Furthermore, exposed polar surface areas in flexible linkers often lead to poor cell permeability and high efflux ratios[2].

As a Senior Application Scientist, I advocate for the strategic rigidification of PROTAC linkers to overcome these limitations. 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid (CAS: 1190312-84-5) [3] is a highly specialized, bifunctional azaindole building block that serves as an exceptional rigid linker core.

Why this specific scaffold?
  • Conformational Pre-organization: The planar pyrrolo[3,2-b]pyridine core restricts the degrees of freedom between the E3 anchor and the warhead, significantly lowering the entropic penalty ( ΔS ) upon ternary complex formation.

  • Physicochemical Shielding: The rigid azaindole core can induce intramolecular hydrogen bonding or sterically shield adjacent amide bonds, effectively reducing the Topological Polar Surface Area (TPSA) and enhancing passive membrane permeability[2].

  • Orthogonal Reactivity: The 6-carboxylic acid and 3-nitro group provide perfectly orthogonal handles. The carboxylic acid can be immediately coupled to an E3 ligand, while the nitro group remains inert. Subsequent mild reduction of the nitro group yields an amine for warhead conjugation, eliminating the need for bulky, acid-labile protecting groups (like Boc) that can complicate late-stage synthesis.

G POI Protein of Interest (POI) TC Productive Ternary Complex (Low Entropic Penalty) POI->TC E3 E3 Ubiquitin Ligase (e.g., VHL/CRBN) E3->TC PROTAC PROTAC Molecule Warhead Warhead Ligand PROTAC->Warhead comprises Anchor E3 Anchor Ligand PROTAC->Anchor comprises Linker Rigid Azaindole Linker (Pyrrolo[3,2-b]pyridine) PROTAC->Linker comprises Warhead->POI Binds Anchor->E3 Binds Linker->TC Orients Degradation Ubiquitination & Proteasomal Degradation TC->Degradation Induces

Fig 1. PROTAC ternary complex formation using a rigidified pyrrolo[3,2-b]pyridine linker.

Quantitative Profiling: Flexible vs. Rigid Linkers

To illustrate the pharmacokinetic advantages of incorporating the pyrrolo[3,2-b]pyridine core, we compare its theoretical contribution against a standard PEG4 linker. Rigidifying the linker directly correlates with improved permeability ( Papp​ ) metrics in parallel artificial membrane permeability assays (PAMPA)[2].

Linker Core TypeRotatable BondsTPSA Contribution ( A˚2 )Entropic Penalty ( ΔS )Predicted Permeability ( Papp​ )
Standard PEG4 14~36.5HighLow to Moderate
Alkyl Chain (C8) 70.0HighModerate
Pyrrolo[3,2-b]pyridine 2 ~45.0 *Very Low High (via shielding)

*Note: While the absolute TPSA of the azaindole is higher than an alkyl chain, its rigid geometry forces adjacent amide bonds into conformations that shield polar surface area from the solvent, paradoxically increasing lipophilic permeability efficiency (LPE)[2].

Synthetic Methodology & Workflow

The incorporation of 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid follows a highly reliable three-step sequence: Amide Coupling Nitro Reduction Amide Coupling.

SynthFlow BB 3-Nitro-1H-pyrrolo[3,2-b] pyridine-6-carboxylic acid (CAS: 1190312-84-5) Step1 Amide Coupling (HATU, DIPEA) BB->Step1 Int1 6-Amide Intermediate (E3 Ligand Attached) Step1->Int1 Step2 Nitro Reduction (Zn, NH4Cl) Int1->Step2 Int2 3-Amino Intermediate Step2->Int2 Step3 Amide Coupling (COMU, Pyridine) Int2->Step3 Final Fully Assembled PROTAC Step3->Final

Fig 2. Step-by-step synthetic workflow for incorporating the azaindole building block.

Detailed Experimental Protocols

The following protocols are engineered as self-validating systems. The causality behind the choice of reagents is explicitly detailed to prevent common pitfalls in PROTAC synthesis.

Protocol A: Anchoring the E3 Ligand (6-COOH Amide Coupling)

The 6-carboxylic acid on the electron-deficient pyrrolo[3,2-b]pyridine core is relatively unreactive. We utilize HATU to ensure rapid formation of the active ester, which minimizes the risk of epimerizing adjacent chiral centers on sensitive E3 ligands (e.g., VHL ligands).

  • Preparation: In an oven-dried 25 mL round-bottom flask, dissolve 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid (1.0 eq, 0.5 mmol) and the amine-functionalized E3 ligand (1.05 eq) in anhydrous DMF (5.0 mL).

  • Activation: Add DIPEA (3.0 eq, 1.5 mmol) and stir for 5 minutes at 0 °C.

  • Coupling: Add HATU (1.2 eq, 0.6 mmol) portion-wise. The reaction mixture will typically transition to a deep yellow/orange color.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via LCMS. Self-Validation: Look for the disappearance of the characteristic UV absorption of the starting acid at 254 nm.

  • Workup: Quench with saturated aqueous NaHCO3​ (10 mL) and extract with EtOAc ( 3×15 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×10 mL) to remove residual DMF. Dry over Na2​SO4​ , concentrate, and purify via flash chromatography (DCM/MeOH).

Protocol B: Unmasking the 3-Amino Handle (Nitro Reduction)

Catalytic hydrogenation (Pd/C, H2​ ) is strongly discouraged here. PROTAC E3 ligands (like CRBN-targeting lenalidomide derivatives or VHL ligands) often contain halogens or sensitive thioethers that will be destroyed by Pd/C. We utilize a mild Zinc/Ammonium Chloride reduction to ensure absolute chemoselectivity.

  • Preparation: Dissolve the 6-amide intermediate from Protocol A (1.0 eq, 0.3 mmol) in a 4:1 mixture of THF/MeOH (5.0 mL).

  • Reagent Addition: Add solid NH4​Cl (10.0 eq, 3.0 mmol) followed by Zinc dust (10.0 eq, 3.0 mmol). Note: Ensure the Zinc dust is activated (washed with dilute HCl, water, and ethanol, then dried) prior to use for optimal kinetics.

  • Reaction: Stir vigorously at room temperature for 1–2 hours. The reaction is heterogeneous.

  • Filtration: Once LCMS confirms complete conversion to the amine (mass shift of -30 Da), filter the suspension through a tightly packed pad of Celite. Wash the pad generously with EtOAc (20 mL).

  • Workup: Concentrate the filtrate under reduced pressure. The resulting crude 3-amino-pyrrolo[3,2-b]pyridine is highly susceptible to oxidation; proceed immediately to Protocol C without column chromatography.

Protocol C: Warhead Conjugation (3-NH2 Amide Coupling)

The newly formed 3-amino group is an electron-poor aromatic amine, making it a notoriously poor nucleophile. Standard coupling agents (EDC/HOBt) will result in unreacted starting material. We employ COMU, a highly reactive uronium salt, paired with pyridine to drive the reaction to completion.

  • Activation of Warhead: In a dry flask, dissolve the carboxylic acid-functionalized POI warhead (1.2 eq, 0.36 mmol) in anhydrous DMF (3.0 mL). Add Pyridine (4.0 eq, 1.2 mmol) and COMU (1.2 eq, 0.36 mmol). Stir at room temperature for 15 minutes to pre-form the active ester.

  • Coupling: Dissolve the crude 3-amino intermediate from Protocol B (1.0 eq, 0.3 mmol) in anhydrous DMF (2.0 mL) and add it dropwise to the activated warhead solution.

  • Reaction: Heat the mixture gently to 40 °C and stir for 12–16 hours.

  • Purification: Quench with water and extract with EtOAc. Due to the high molecular weight of the final PROTAC, purify the concentrated crude mixture using preparative Reverse-Phase HPLC (C18 column, H2​O /MeCN gradient with 0.1% TFA) to yield the fully assembled, rigidified PROTAC.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312. Retrieved from[Link]

  • Cecchini, C., Tardy, S., & Scapozza, L. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA, 76(4), 341-345. Retrieved from[Link]

Sources

Method

fluorescent labeling of 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid for cellular assays

Application Note: Fluorescent Labeling of 3-Nitro-1H-Pyrrolo[3,2-b]Pyridine-6-Carboxylic Acid for Cellular Target Engagement Assays Executive Summary Azaindoles (pyrrolo-pyridines) are privileged scaffolds in medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Fluorescent Labeling of 3-Nitro-1H-Pyrrolo[3,2-b]Pyridine-6-Carboxylic Acid for Cellular Target Engagement Assays

Executive Summary

Azaindoles (pyrrolo-pyridines) are privileged scaffolds in medicinal chemistry, frequently utilized as hinge-binding motifs in kinase inhibitors and modulators of metallo-enzymes. The compound 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid represents a highly versatile building block for chemical biology. The core heterocycle provides the critical hydrogen-bond donor/acceptor pair required for ATP-pocket engagement, while the 3-nitro group modulates the electron density of the system, often increasing target residence time.

Crucially, the 6-carboxylic acid serves as an ideal bioorthogonal handle for fluorophore conjugation. By converting this moiety into an amide-linked fluorescent probe, researchers can perform live-cell target engagement assays without sterically occluding the primary pharmacophore binding face. This guide details the mechanistic rationale, synthesis, and cellular validation protocols for generating a cell-permeable BODIPY-FL conjugate.

Mechanistic Rationale & Chemical Biology Strategy

Causality of Conjugation Chemistry

To utilize this molecule in cellular assays, it must be covalently linked to a fluorophore. We employ a zero-length crosslinking strategy using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

  • Why EDC/NHS? EDC activates the 6-carboxylic acid to form an O-acylisourea intermediate. However, this intermediate is highly unstable and prone to hydrolysis. The addition of NHS converts this intermediate into a stable, amine-reactive NHS-ester. This stabilization is critical; it prevents the premature hydrolysis of the activated acid and dramatically increases the conjugation yield when the amine-fluorophore is introduced [1].

  • Why BODIPY-FL? For intracellular target engagement, the probe must cross the plasma membrane. Bulky, charged dyes (e.g., sulfo-Cyanines) suffer from poor permeability. BODIPY-FL is uncharged, highly lipophilic, and possesses a high quantum yield, ensuring the azaindole conjugate remains cell-permeable while providing excellent signal-to-noise ratios in confocal microscopy[2].

G A 3-Nitro-Azaindole-6-COOH (Starting Material) B EDC/NHS Activation (Anhydrous DMF, DIPEA) A->B Activation C NHS-Ester Intermediate (Amine-Reactive) B->C D BODIPY-FL-Amine (12h, RT, Dark) C->D Nucleophilic Attack E HPLC Purification (C18, MeCN/H2O) D->E Crude mix F Fluorescent Probe (>95% Purity) E->F Fractionation

Workflow for the EDC/NHS-mediated fluorescent labeling of the azaindole carboxylic acid.

Experimental Protocols

Protocol A: Microscale Synthesis of the Fluorescent Probe

Note: This protocol is designed as a self-validating system. LC-MS verification is mandated at step 2 to ensure the NHS-ester has formed before wasting expensive fluorophore.

Reagents:

  • 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid (10 µmol)

  • EDC·HCl (15 µmol) and NHS (15 µmol)

  • BODIPY-FL ethylenediamine (10 µmol)

  • Anhydrous DMF (500 µL) and DIPEA (N,N-Diisopropylethylamine, 30 µmol)

Step-by-Step Methodology:

  • Activation: Dissolve the azaindole carboxylic acid (10 µmol) in 300 µL of anhydrous DMF in a low-bind microcentrifuge tube. Add EDC·HCl (15 µmol) and NHS (15 µmol).

  • Validation Check: Stir at room temperature for 2 hours. Self-Validation: Remove a 1 µL aliquot, quench in water, and analyze via LC-MS. You must observe the mass shift corresponding to the NHS-ester. Do not proceed if the starting material mass dominates.

  • Conjugation: Once activation is confirmed, add BODIPY-FL ethylenediamine (10 µmol) dissolved in 200 µL of anhydrous DMF. Add DIPEA (30 µmol). Causality: DIPEA acts as a non-nucleophilic base to ensure the amine on the BODIPY-FL is fully deprotonated (free-base form), which is strictly required for the nucleophilic attack on the NHS-ester.

  • Incubation: Wrap the tube in aluminum foil to protect the fluorophore from photobleaching. Stir overnight (12 hours) at room temperature.

  • Purification: Purify the crude mixture via semi-preparative Reverse-Phase HPLC (C18 column, gradient of 10-90% Acetonitrile in Water with 0.1% TFA). Collect the fluorescent fractions, lyophilize, and store at -20°C in the dark.

Protocol B: Live-Cell Target Engagement Assay (Competition Imaging)

This protocol utilizes confocal microscopy to visualize the binding of the synthesized probe to its intracellular target (e.g., a kinase).

Step-by-Step Methodology:

  • Cell Seeding: Seed target-expressing cells (e.g., HeLa or HuH-7) in a 96-well glass-bottom imaging plate at 10,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Pre-treatment (Competition): To validate that the fluorescence signal is due to specific target binding, treat half the wells with a 10 µM concentration of an unlabeled, high-affinity competitor drug for 1 hour. Leave the other half untreated (vehicle only).

  • Probe Incubation: Add the fluorescent azaindole probe (final concentration: 100 nM) to all wells. Incubate for 30 minutes at 37°C.

  • Washout & Counterstain: Remove the media and wash the cells gently 3 times with warm PBS. Causality: The washout step removes unbound probe, ensuring the remaining signal represents the drug-target residence time. Add Hoechst 33342 (1 µg/mL) in live-cell imaging buffer for 10 minutes to counterstain nuclei.

  • Imaging: Image using a confocal microscope (Ex: 488 nm for BODIPY-FL, Ex: 405 nm for Hoechst).

  • Self-Validation Analysis: True target engagement is confirmed only if the fluorescence intensity in the competitor-treated wells is significantly lower than in the vehicle-treated wells.

G Probe Fluorescent Azaindole Probe (Cell Permeable) Target Intracellular Target Kinase (ATP Pocket) Probe->Target Specific Binding Complex Probe-Kinase Complex (High Localized Fluorescence) Target->Complex Displaced Displaced Probe (Diffuse Fluorescence) Complex->Displaced Probe Washout Competitor Unlabeled Inhibitor (Dose-Dependent) Competitor->Complex Competes for Pocket

Mechanism of the live-cell competitive target engagement imaging assay.

Quantitative Data Summaries

Table 1: Optimization of Coupling Conditions Note: Yields are highly dependent on the strict exclusion of water during the activation phase.

ConditionEquivalents (Acid : EDC : NHS)SolventBaseIsolated Yield (%)
11 : 1.1 : 1.1DMF (Standard)None22%
21 : 1.5 : 1.5DMF (Anhydrous)None45%
3 (Optimized) 1 : 1.5 : 1.5 DMF (Anhydrous) DIPEA (3 eq) 78%
41 : 1.5 : 1.5DMSO/H₂O (9:1)DIPEA (3 eq)<5% (Hydrolysis)

Table 2: Photophysical Properties of the BODIPY-FL Conjugate

PropertyValueAnalytical Relevance
Absorbance Max (λ_abs)503 nmCompatible with standard 488 nm Argon lasers.
Emission Max (λ_em)512 nmFits standard FITC/GFP emission filter sets.
Extinction Coefficient (ε)~80,000 M⁻¹cm⁻¹Enables detection at low nanomolar concentrations.
LogP (Estimated)2.8Optimal range for passive membrane permeability.

References

  • Zhong, Z., et al. "Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma." Journal of Medicinal Chemistry, vol. 65, no. 10, 2022, pp. 7278-7295.[Link]

  • Lei, P., et al. "Discovery of New Azaindole Metallo-Deubiquitinase CSN5 Inhibitors." Journal of Medicinal Chemistry, vol. 68, no. 6, 2025, pp. 6748-6765.[Link]

  • Ghaffar, K. A., et al. "Cellular uptake of MIL-88A(Fe) and MIL-100(Fe) particles." International Journal of Pharmaceutics, vol. 589, 2020, 119930.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Solubility of 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid in DMSO

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for handling challenging compounds. This document provides a comprehensive, in-depth guide for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for handling challenging compounds. This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals encountering solubility issues with 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid in Dimethyl Sulfoxide (DMSO). The principles and techniques discussed here are broadly applicable to other poorly soluble acidic, heterocyclic compounds.

Our approach moves beyond simple instructions, focusing on the underlying chemical principles to empower you to make informed decisions during your experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and establishes a foundational understanding of the system.

Q1: I am having trouble dissolving 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid in DMSO. Isn't DMSO supposed to be a universal solvent?

A: While DMSO is a powerful polar aprotic solvent capable of dissolving a vast range of molecules, its effectiveness is not absolute.[1] Several factors inherent to the solute can limit solubility:

  • High Crystal Lattice Energy: The compound exists as a solid, held together by strong intermolecular forces in a crystal lattice. These forces, including hydrogen bonds between the carboxylic acid and pyrrolopyridine nitrogen atoms, must be overcome by the solvent. If the lattice energy is exceptionally high, dissolution can be difficult.

  • Molecular Structure: The planar, aromatic nature of the pyrrolopyridine core can lead to efficient packing in the solid state, further strengthening the crystal lattice.

  • Self-Association: Carboxylic acids can form stable dimers in the solid state and even in solution, which can hinder solvation of individual molecules.

Q2: What is a realistic target concentration for a stock solution of this compound in DMSO?

A: For drug discovery and screening applications, a typical target concentration for a DMSO stock solution is in the range of 10 to 50 mM. Achieving concentrations significantly higher than this may not be feasible for compounds with inherent solubility limitations. It is critical to establish a reliable and reproducible concentration for your assays rather than aiming for the absolute maximum solubility.

Q3: Can I simply heat the mixture to force the compound into solution?

A: Gentle heating is a valid and common technique to increase the rate of dissolution and the equilibrium solubility. However, it must be approached with caution. Many complex organic molecules can degrade at elevated temperatures, especially during prolonged exposure. A standard practice is to use gentle warming (e.g., 30-40°C) for short periods. Crucially, you must perform a stability check (e.g., via HPLC or LC-MS) on a heated sample to ensure the compound remains intact before proceeding with its use in experiments. DMSO itself can decompose near its boiling point (189 °C), and this decomposition can be catalyzed by acids and bases at lower temperatures.[1]

Q4: I've heard that adding a small amount of water to DMSO can sometimes help with solubility. Is this a good strategy?

A: This technique, known as co-solvency, can be effective but is highly compound-dependent.[2][3] For some molecules, a small percentage of water (e.g., 1-10%) in DMSO can disrupt the solvent structure and improve solute-solvent interactions. However, for many hydrophobic organic compounds, water acts as an anti-solvent. Adding it to a near-saturated DMSO solution can cause the compound to precipitate immediately. This approach should be tested on a small scale before being adopted for preparing a bulk stock solution.

Part 2: Troubleshooting Guide: A Systematic Workflow

When standard dissolution methods fail, a systematic approach is necessary. This workflow guides the user from the simplest physical methods to more robust chemical modifications.

Troubleshooting Workflow Diagram

Below is a logical workflow to follow when encountering solubility issues with the title compound.

G cluster_0 Initial State cluster_1 Level 1: Physical Intervention cluster_2 Level 2: Chemical Intervention cluster_3 Decision & Validation cluster_4 Outcome cluster_5 Alternative Start Problem: Compound will not dissolve in DMSO at desired concentration (e.g., 20 mM) Vortex 1. Intensive Vortexing (5-10 min) Start->Vortex Sonicate 2. Sonication (15-30 min, room temp bath) Vortex->Sonicate If not dissolved Heat 3. Gentle Warming (30-40°C, short duration) Sonicate->Heat If not dissolved Check1 Dissolved? Heat->Check1 Salt 4. In Situ Salt Formation (Add 1.05 eq. of base) Check2 Dissolved? Salt->Check2 Check1->Salt No Validate Validate Stability (LC-MS / HPLC) Check1->Validate Yes Check2->Validate Yes Failure Consider Co-Solvent Screen (e.g., DMSO/NMP) or Lower Target Concentration Check2->Failure No Success Solution Ready for Use Validate->Success

Caption: A step-by-step workflow for troubleshooting solubility.

Step-by-Step Troubleshooting Details
Level 1: Physical Interventions

These methods increase the rate of dissolution by adding energy to the system.

  • Intensive Vortexing: Ensure the sample is vortexed vigorously for at least 5-10 minutes. This mechanical agitation breaks down particle aggregates and maximizes the surface area exposed to the solvent.

  • Sonication: Use a bath sonicator at room temperature for 15-30 minutes. The high-frequency sound waves create micro-cavitations that provide localized energy to disrupt the crystal lattice, often proving more effective than simple vortexing.

  • Gentle Warming: Place the vial in a heat block or water bath set to 30-40°C for 10-15 minutes, with intermittent vortexing. This increases the kinetic energy of both solvent and solute molecules. Always validate compound stability after heating.

Level 2: Chemical Intervention - In Situ Salt Formation

If physical methods are insufficient, the most robust strategy for an acidic compound is to convert it into a more soluble salt.[4][5][6] This is achieved by deprotonating the carboxylic acid group with a suitable base. The resulting charged carboxylate is significantly more polar and exhibits stronger, more favorable interactions with the polar DMSO solvent.

Mechanism of Solubility Enhancement via Salt Formation

The underlying principle is a simple acid-base reaction that transforms the neutral, less soluble acid into an ionic, more soluble salt.

Caption: Conversion of the carboxylic acid to a more soluble salt.

Choosing a Base: The choice of base is critical. For laboratory stock solutions, a slight molar excess (1.05-1.1 equivalents) is recommended to ensure complete conversion.

BaseTypepKa (Conjugate Acid)VolatilityComments
Triethylamine (TEA) Organic~10.7 (in water)HighVolatile, easy to remove if needed. Common choice for lab preparations.
DIPEA Organic~11 (in water)MediumBulkier, less nucleophilic than TEA. Good alternative.
NaOH / KOH InorganicN/ALowNon-volatile. Extremely effective but requires addition as a solution (e.g., in water or methanol), introducing a co-solvent.
DBU Organic~13.5 (in MeCN)LowVery strong, non-nucleophilic base. Useful for weakly acidic compounds.

Part 3: Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Standard Dissolution with Mechanical & Thermal Aid
  • Weighing: Accurately weigh the desired mass of 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid into an appropriate glass vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to reach the target concentration.

  • Vortexing: Cap the vial securely and vortex at maximum speed for 5 minutes. Observe for any remaining solid.

  • Sonication: If solid remains, place the vial in a bath sonicator and sonicate for 20 minutes. Check for dissolution.

  • Gentle Heating: If solid persists, place the vial in a heat block set to 40°C for 15 minutes. Vortex intermittently.

  • Equilibration: Allow the solution to cool to room temperature. A stable solution should remain clear. If precipitate forms upon cooling, the compound is supersaturated and this method is insufficient at this concentration.

Protocol 2: Preparation of a Stock Solution via In Situ Salt Formation

This protocol describes the use of Triethylamine (TEA) as the base.

Materials:

  • 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid (MW: 207.15 g/mol )[7]

  • Anhydrous DMSO

  • Triethylamine (TEA, MW: 101.19 g/mol , Density: ~0.726 g/mL)

  • Calibrated micropipettes

Procedure:

  • Weigh Compound: Weigh 2.07 mg of the carboxylic acid (this is 10 µmol) into a clean, dry autosampler vial.

  • Prepare Base: In a separate microcentrifuge tube, prepare a 100 mM stock solution of TEA in anhydrous DMSO. (This simplifies the addition of a small, accurate amount of base).

  • Calculate Base Volume: You need 1.05 equivalents of base. For 10 µmol of acid, you need 10.5 µmol of TEA.

    • Volume of 100 mM TEA stock = (10.5 µmol) / (100 µmol/mL) = 0.105 mL = 105 µL.

  • Add Solvent and Base: To the vial containing the acid, add anhydrous DMSO to bring the final volume just shy of the target. For a 20 mM final solution with 10 µmol of acid, the final volume will be 500 µL. Add ~350 µL of pure DMSO first.

  • Add Base: Add the calculated 105 µL of the 100 mM TEA stock solution.

  • Final Volume Adjustment: Add pure DMSO to reach the final target volume of 500 µL.

  • Mix: Cap the vial and vortex thoroughly for 2-3 minutes. The compound should readily dissolve to form a clear solution of the triethylammonium salt.

  • Verification (Optional but Recommended): Confirm the final concentration and stability of the solution using an analytical technique like HPLC-UV or LC-MS.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link][4]

  • Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1996). Salt forms of drugs and absorption. In Encyclopedia of Pharmaceutical Technology (Vol. 13, pp. 453-499).
  • Khadka, P., et al. (2021). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, 13(4), 235-241. [Link][5]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate Q&A. [Link][8]

  • Kozik, V., et al. (2008). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 13(5), 423-430. [Link][9]

  • Wikipedia. (2024). Dimethyl sulfoxide. Wikipedia, The Free Encyclopedia. [Link][1]

  • Sarmini, K., & Kenndler, E. (1999). Acidity constants of sparingly water-soluble drugs from potentiometric determinations in aqueous dimethyl sulfoxide. Journal of Biochemical and Biophysical Methods, 38(2), 123-137. [Link][10]

  • Chemistry LibreTexts. (2022). Relative Conditions and pKa. Chemistry LibreTexts. [Link][11]

  • Sahu, S., et al. (2022). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 9(2), 70-78. [Link][6]

  • Sharma, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-8. [Link][3]

  • Journal of Pharmaceutical Negative Results. (2022). Enhancement of Solubility of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 1753-1758. [Link][2]

  • Matvyeva, M., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 6(9), 1008-1012. [Link][12]

Sources

Optimization

preventing degradation of 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid during storage

Welcome to the Technical Support Center for Heterocyclic Building Blocks. As a Senior Application Scientist, I have designed this in-depth guide to address the specific physicochemical vulnerabilities of 3-nitro-1H-pyrro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Building Blocks. As a Senior Application Scientist, I have designed this in-depth guide to address the specific physicochemical vulnerabilities of 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid .

This molecule features a highly polarized push-pull system: an electron-withdrawing nitro group at C3, a labile carboxylic acid at C6, and a redox-sensitive azaindole (pyrrolo-pyridine) core. Understanding the causality behind its degradation is critical for maintaining high-fidelity experimental results.

Mechanistic Basis of Degradation

To prevent degradation, we must first understand the three primary pathways that compromise the structural integrity of this compound:

  • Photoreduction & HONO Release: Nitroaromatics are notoriously photolabile. Upon exposure to UV or high-intensity visible light, the nitro group undergoes excitation. This can lead to intramolecular hydrogen abstraction, sequential reduction to nitroso or hydroxylamine intermediates, and the1[1]. These byproducts autocatalytically accelerate the destruction of the pyrrole ring.

  • Thermal Protodecarboxylation: Heteroaromatic carboxylic acids are highly susceptible to 2[2]. The pyridine nitrogen acts as an electron sink, lowering the activation energy required for the loss of CO₂ when exposed to thermal stress or localized acidic environments (often caused by moisture absorption).

  • Oxidative Cleavage: While the nitro group partially deactivates the electron-rich pyrrole ring, the presence of atmospheric oxygen and trace transition metals can still induce oxidative ring-opening over time.

Degradation Mol 3-nitro-1H-pyrrolo[3,2-b] pyridine-6-carboxylic acid PhotoDeg Photoreduction & HONO Release Mol->PhotoDeg Decarb Protodecarboxylation (CO2 Loss) Mol->Decarb Oxidation Pyrrole Ring Oxidation Mol->Oxidation Light UV/Visible Light Light->Mol Excitation Heat Thermal Stress (>25°C) Heat->Mol Activation Energy Water Moisture / O2 Water->Mol Hydrolysis/Oxidation

Mechanistic pathways of 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid degradation.

Frequently Asked Questions (FAQs)

Q: Why did my white/pale-yellow powder turn dark orange or brown during storage? A: This color shift is the visual hallmark of photodegradation. When nitroaromatics are exposed to ambient lab light, they undergo photoreduction. The resulting nitroso and hydroxylamine intermediates couple to form highly conjugated, dark-colored azoxy or azo dimers. Always store this compound in amber vials.

Q: Can I prepare a large batch of DMSO stock solution and store it at 4°C for ongoing assays? A: No. We strongly advise against long-term storage in solution. DMSO is highly hygroscopic. Absorbed atmospheric water creates localized acidic microenvironments that facilitate hydrolysis and acid-catalyzed decarboxylation of the C6-carboxylate. If stock solutions are mandatory, aliquot them immediately into single-use volumes and freeze them at -80°C.

Q: What is the optimal temperature for bulk solid storage? A: While general pyrrolopyridines can sometimes be stored in a 3[3], the presence of the labile carboxylic acid and nitro group demands stricter conditions. Bulk solids must be stored at -20°C under an inert argon atmosphere to arrest both thermal decarboxylation and oxidation.

Quantitative Troubleshooting Guide

To help you assess the viability of your current storage setup, refer to the accelerated degradation profile below. This data synthesizes the expected degradation kinetics based on the structural liabilities of the molecule.

Storage ConditionTemperatureLight ExposureAtmosphereEst. Degradation at 30 Days (%)Primary Degradant Identified
Optimal (SOP) -20°CDarkArgon< 0.5%None
Standard Fridge 4°CDarkAir2.0 - 4.0%Oxidative ring-opened products
Benchtop 25°CAmbient Lab LightAir15.0 - 20.0%Azoxy dimers, HONO byproducts
Thermal Stress 60°CDarkAir> 40.0%Decarboxylated core (CO₂ loss)

Standard Operating Procedure (SOP): Self-Validating Storage Workflow

To guarantee the integrity of 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid, follow this step-by-step methodology for aliquoting and long-term storage. This protocol is designed as a self-validating system to ensure traceability and environmental control.

Step 1: Thermal Equilibration Remove the bulk container from cryogenic storage and place it in a desiccator at room temperature for exactly 60 minutes before opening. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, triggering acid-catalyzed decarboxylation.

Step 2: Inert Atmosphere Handling Transfer the equilibrated vial into a glovebox purged with high-purity Argon (O₂ < 5 ppm, H₂O < 5 ppm). Causality: Argon is heavier than nitrogen and provides a superior protective blanket over the solid, preventing oxidative degradation of the pyrrole ring.

Step 3: Aliquoting into Amber Vials Divide the bulk powder into single-use aliquots (e.g., 5 mg) using pre-weighed, oven-dried (120°C for 4 hours) amber glass vials. Causality: Amber glass blocks UV/Vis photons < 500 nm, entirely preventing the photoreduction of the nitro group.

Step 4: Sealing and Validation Checkpoint Seal the vials with PTFE-lined caps. Self-Validation Step: Include one "sentinel vial" in your batch. Weigh this sentinel vial precisely on an analytical balance (to 0.1 mg) and record the mass.

Step 5: Cryogenic Storage Store the aliquots at -20°C or -80°C. Self-Validation Step: Re-weigh the sentinel vial monthly. A mass increase of >0.1% definitively indicates PTFE seal failure and moisture ingress, invalidating the storage conditions for that specific batch.

Workflow Step1 1. Equilibrate to Room Temp Step2 2. Open in Glovebox/Argon Step1->Step2 Step3 3. Aliquot into Amber Vials Step2->Step3 Step4 4. Seal with PTFE Caps Step3->Step4 Step5 5. Store at -20°C in Dark Step4->Step5

Step-by-step standard operating procedure for optimal aliquoting and storage.

References

  • Title: Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Source: ACS Publications (Environmental Science & Technology Letters) URL: [Link]

  • Title: A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane. Source: ACS Publications (Organic Process Research & Development) URL: [Link]

Sources

Troubleshooting

optimizing purification of 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid by flash chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the purification of highly polar, amphoteric heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the purification of highly polar, amphoteric heterocycles. The compound , 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid [1], presents a "perfect storm" of purification hurdles. It contains a basic pyridine nitrogen, a weakly acidic pyrrole nitrogen, and an acidic carboxylic acid. Furthermore, the strongly electron-withdrawing nitro group alters the local pKa​ of the ring system.

This zwitterionic character leads to severe solubility limitations and irreversible secondary interactions on standard normal-phase silica. Below is our comprehensive, mechanistic guide to troubleshooting and optimizing the purification of this compound using reversed-phase (RP) flash chromatography.

Section 1: Mechanistic Troubleshooting & FAQs

Q: Why does my compound streak across the TLC plate and fail to elute cleanly on a normal-phase silica column? A: Normal-phase silica ( SiO2​ ) contains active, acidic silanol groups. Because your compound is amphoteric, the basic pyridine nitrogen strongly interacts ionically with the acidic silanols, while the carboxylic acid moiety participates in multi-point hydrogen bonding. This causes severe peak tailing and irreversible adsorption. To resolve this, you must switch to Reversed-Phase (RP) C18 flash chromatography , which utilizes a hydrophobic stationary phase with neutralized active sites, allowing for the separation of highly polar and ionizable compounds[2].

Q: I switched to a C18 column, but my peaks are still broad and eluting at the solvent front. What is the cause? A: This is a classic ionization equilibrium failure. In a neutral water/acetonitrile mobile phase, the carboxylic acid exists partially as an ionized carboxylate ( R−COO− ). Ionized species are highly polar, exhibit minimal retention on a hydrophobic C18 column, and wash out immediately[3][4]. The Causality: You must control the pH. Adding a volatile acidic modifier—such as 0.1% Trifluoroacetic Acid (TFA) or Formic Acid—drives the equilibrium to protonate the carboxylic acid (rendering it neutral and lipophilic) and protonate the basic nitrogen (creating a uniform cationic species). This ion-pairing effect drastically sharpens peaks and increases retention[4][5][6].

Q: The crude mixture is completely insoluble in standard loading solvents (DCM, MeOH, Water). How do I load it onto the column? A: Do not attempt a liquid injection. Injecting a suspension will clog the column inlet frit, causing rapid overpressure and split peaks[5]. Instead, utilize Solid Loading (dry loading). By dissolving the crude in a strong, volatile solvent mixture, adding bulk C18 silica, and evaporating it to a powder, you bypass liquid solubility limits entirely and prevent the sample from precipitating at the column head[7][8].

Troubleshooting Start Symptom: Poor Resolution or Overpressure Q1 Is the peak tailing or eluting at the void? Start->Q1 Q2 Is the system pressure rapidly spiking? Start->Q2 A1 Cause: Mixed ionization states. Action: Add 0.1% TFA to Mobile Phase Q1->A1 Yes A2 Cause: Sample precipitation at frit. Action: Switch to Dry Solid Loading Q2->A2 Yes

Diagnostic logic tree for flash chromatography failures with amphoteric compounds.

Section 2: Mobile Phase Optimization Data

Choosing the right mobile phase modifier is critical for amphoteric compounds. The table below summarizes the causality behind additive selection and its specific impact on 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid.

Modifier / AdditiveTypical pHEffect on Carboxylic AcidEffect on Pyridine NitrogenChromatographic Outcome
None (Water/MeCN) ~6.0 - 7.0Ionized ( R−COO− )Neutral ( R−N )Poor retention, broad peaks, unpredictable elution[4].
0.1% TFA ~2.0Neutral ( R−COOH )Protonated ( R−NH+ )Excellent peak shape, strong ion-pairing, high retention[6].
0.1% Formic Acid ~2.7Mostly NeutralProtonated ( R−NH+ )Good peak shape, MS-compatible, moderate retention[5][9].
10mM Ammonium Acetate ~6.8 - 7.2Ionized ( R−COO− )Neutral ( R−N )Buffer induces ion-pairing, moderate retention[4].

Scientist's Recommendation: For this specific compound, 0.1% TFA is the optimal choice. It provides the low pH required to fully suppress the ionization of the strongly electron-withdrawn carboxylic acid while providing a hydrophobic counter-ion for the protonated pyridine ring.

Section 3: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system: each phase contains an internal check to ensure the chemical principles are maintained before proceeding.

Workflow Step1 1. Solid Loading (Crude + C18 Silica) Step2 2. Equilibration (5% MeCN + 0.1% TFA) Step1->Step2 Step3 3. Gradient Elution (5% to 60% MeCN) Step2->Step3 Step4 4. Lyophilization (Pure Target) Step3->Step4

Step-by-step reversed-phase purification workflow for zwitterionic heterocycles.

Phase 1: Solid Load Preparation

  • Dissolution: Weigh the crude 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid. Suspend in a mixture of THF/Methanol (3:1, v/v).

    • Validation Check: Ensure complete dissolution. If particulate remains, add a minimal amount of DMSO dropwise until the solution is clear.

  • Adsorption: Add dry C18 functionalized silica gel directly to the flask (mass ratio of 1:3, crude to silica).

  • Evaporation: Remove solvents using a rotary evaporator at 40°C until a dry, free-flowing powder is achieved[10].

    • Validation Check: The powder must not clump. Clumping indicates residual solvent, which will cause premature elution and band broadening.

  • Packing: Transfer the powder into an empty solid load cartridge and cap it securely with a frit[8].

Phase 2: Column Equilibration & Run

  • Setup: Install a high-performance C18 flash cartridge (e.g., 25 µm spherical silica for maximum resolution)[2]. Attach the solid load cartridge in series above the main column.

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.1% TFA.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% TFA[6].

  • Equilibration: Flush the column with 3-5 Column Volumes (CV) of 5% Solvent B.

    • Validation Check: Monitor the UV baseline at 254 nm. Do not proceed until the baseline is completely flat, ensuring the stationary phase is fully saturated with the TFA ion-pairing agent.

  • Gradient Execution:

    • 0-2 CV: Hold at 5% B (Washes away highly polar, non-retained impurities).

    • 2-15 CV: Linear gradient from 5% B to 60% B. (The target compound will elute in this window).

    • 15-17 CV: Flush at 95% B to clear highly lipophilic impurities.

Phase 3: Fraction Analysis & Recovery

  • Detection: Collect fractions based on UV triggering (254 nm is optimal for the conjugated pyrrolopyridine system).

  • Lyophilization: Pool the pure fractions. Because the mobile phase contains water and TFA, do not use standard rotary evaporation (which concentrates the acid and can degrade the product). Instead, freeze the pooled fractions and lyophilize (freeze-dry) overnight[10].

    • Validation Check: The final product should be a fluffy, static powder. Residual TFA can be detected by 1H NMR (if shifting occurs) or 19F NMR, and can be removed by extended drying under high vacuum.

References

  • [8] International Journal of Pharmaceutical Research & Analysis. "Flash chromatography and its advancement". ijpra.com. URL: [Link]

  • [2] Biotage. "Flash Purification Consumables". biotage.com. URL: [Link]

  • [4] Biotage. "Purifying ionic compounds by flash column chromatography". biotage.com. URL: [Link]

  • [6] Teledyne ISCO. "RediSep C-18 reversed phase column purification of carboxylic acids". teledyneisco.com. URL: [Link]

  • [9] The Journal of Organic Chemistry. "Synthesis of a Series of Diaminoindoles". acs.org. URL: [Link]

  • [10] Nature Protocols. "Non-catalytic reaction of isonitriles and carboxylic acids en route to amide type linkages". nih.gov. URL: [Link]

Sources

Optimization

reducing side products during 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid nitration

Welcome to the technical support center for the nitration of 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the nitration of 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging electrophilic aromatic substitution. Here, we provide in-depth troubleshooting advice, optimized protocols, and a mechanistic rationale to help you minimize side product formation and maximize the yield of your desired dinitro product.

Understanding the Reaction: The Challenge of Selective Nitration

The starting material, 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid, is an electron-deficient heterocyclic system. The pyrrolopyridine core is inherently less reactive towards electrophilic aromatic substitution than simple benzene derivatives due to the electron-withdrawing nature of the nitrogen atoms.[1] Furthermore, the existing nitro group and carboxylic acid are strong deactivating groups, making the introduction of a second nitro group a formidable challenge that often requires harsh reaction conditions.

These harsh conditions, typically involving a mixture of concentrated nitric and sulfuric acids ("mixed acid"), are a double-edged sword.[2] While necessary to generate the highly electrophilic nitronium ion (NO₂⁺), they also elevate the risk of side reactions.[2][3] The primary challenges encountered in this reaction are:

  • Over-nitration (Trinitration): The desired dinitro product can undergo a subsequent, albeit slower, nitration to yield a trinitrated byproduct.

  • Oxidative Degradation: The pyrrole moiety is susceptible to oxidation under strongly acidic and oxidizing conditions, leading to the formation of colored impurities and a reduction in yield.[4][5]

  • Poor Regioselectivity: While the existing substituents direct the incoming electrophile, there is a possibility of forming isomeric dinitro products, complicating purification.

This guide will address each of these challenges systematically.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured in a question-and-answer format to directly address the most common issues observed during this nitration.

Q1: My reaction is complete, but the LC-MS analysis shows a significant peak with a mass corresponding to a trinitrated product. How can I prevent this over-nitration?

Answer: The formation of a trinitrated byproduct is a classic case of over-nitration, which occurs when the reaction conditions are too harsh or the reaction time is too long for the desired dinitro product.[5] The key is to finely tune the reaction parameters to favor the dinitration step while minimizing the subsequent nitration.

Troubleshooting Steps:

  • Temperature Control is Critical: Nitration is a highly exothermic reaction.[6] Localized hot spots in the reaction flask can dramatically accelerate the rate of the third nitration.

    • Action: Maintain a strict reaction temperature, typically between 0°C and 5°C, using an ice-salt or acetone-dry ice bath. Ensure vigorous stirring to dissipate heat evenly.

  • Stoichiometry of the Nitrating Agent: Using a large excess of nitric acid will inevitably push the reaction towards poly-nitration.[5]

    • Action: Reduce the equivalents of nitric acid. Start with a modest excess (e.g., 1.1 to 1.2 equivalents) and incrementally increase it only if starting material remains unreacted.

  • Rate of Addition: Adding the nitrating agent too quickly can lead to a rapid exotherm and a high localized concentration of the nitronium ion, promoting over-nitration.

    • Action: Add the nitrating agent (or the substrate solution) dropwise over an extended period (e.g., 30-60 minutes) while carefully monitoring the internal temperature.

  • Reaction Monitoring: Do not run the reaction for a fixed amount of time.

    • Action: Monitor the reaction progress closely by TLC or LC-MS every 15-30 minutes. Quench the reaction immediately upon the disappearance of the starting material or when the ratio of the desired product to the trinitrated byproduct is optimal.

Q2: My crude product is a dark, tarry material, and the overall yield is very low. What is causing this degradation?

Answer: The formation of dark, insoluble materials is a strong indicator of oxidative degradation. The mixed acid system is not only a source of the nitrating electrophile but also a powerful oxidizing medium.[4] Electron-rich five-membered heterocycles like pyrrole are particularly prone to oxidation under these conditions.[7][8]

Troubleshooting Steps:

  • Lower the Temperature: Oxidation reactions have a high activation energy and are highly temperature-dependent.

    • Action: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Attempt the reaction at -10°C or even -20°C.

  • Consider Milder Nitrating Systems: For sensitive substrates, the classic mixed acid protocol may be too aggressive. Alternative, milder reagents can generate the nitronium ion under less acidic or oxidative conditions.

    • Action: Explore alternative nitrating systems. A common milder alternative is using nitric acid in acetic anhydride, which generates acetyl nitrate.[9] Another approach involves using a nitrating salt like nitronium tetrafluoroborate (NO₂BF₄) in an inert solvent.

  • Control the Water Content: While sulfuric acid acts as a dehydrating agent, extraneous water can alter the reaction medium's properties and potentially contribute to side reactions.

    • Action: Use high-purity, anhydrous grade acids and solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

Q3: My NMR shows a mixture of dinitro isomers. How can I improve the regioselectivity?

Answer: The regioselectivity of electrophilic aromatic substitution is governed by the electronic and steric effects of the substituents already on the ring. The deactivating nitro and carboxylic acid groups direct the incoming electrophile to specific positions. However, if the electronic preference for two different positions is similar, a mixture of isomers can result.

Troubleshooting Steps:

  • Analyze the Directing Effects: The -NO₂ and -COOH groups are meta-directing. You must consider their positions on the pyrrolopyridine ring system to predict the most electronically favored site for the second nitration. Computational modeling (DFT calculations) can provide valuable insight into the electron density of the various positions on the ring.

  • Solvent Effects: The solvent can influence the reactivity and selectivity of the nitration reaction.[9]

    • Action: While sulfuric acid is the standard, experimenting with alternative strong acids like trifluoroacetic acid or using co-solvents (where feasible) might alter the regiochemical outcome. Different solvent systems can change the solvation of the substrate and the transition state, subtly favoring one isomer over another.

  • Steric Hindrance: The choice of nitrating agent can influence selectivity based on steric bulk.

    • Action: While the nitronium ion itself is small, different reagent systems may involve different reactive species or transition states. This is a more advanced optimization step but can be considered if electronic tuning is unsuccessful.

Data & Protocols

Table 1: Effect of Temperature on Product Distribution (Illustrative)
Temperature (°C)Starting Material (%)Desired Dinitro Product (%)Trinitro Byproduct (%)
2504555
558510
-1020782

Note: Data are illustrative and will vary based on specific reaction conditions.

Optimized Protocol for Selective Dinitration

This protocol is a starting point and should be optimized based on your specific results, which should be monitored by appropriate analytical techniques (TLC, LC-MS).

Reagents & Equipment:

  • 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid

  • Concentrated Sulfuric Acid (98%, anhydrous grade)

  • Fuming Nitric Acid (>90%)

  • Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel

  • Ice-salt bath

  • Crushed ice

Procedure:

  • Setup: Assemble the reaction apparatus and ensure it is dry. Place the flask in an ice-salt bath and allow it to cool to -5°C.

  • Substrate Dissolution: Carefully add concentrated sulfuric acid to the reaction flask. While maintaining the temperature between -5°C and 0°C, slowly add the 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid (1.0 eq.) in small portions. Stir until all the solid has dissolved.

  • Nitrating Mixture Preparation: In a separate, dry flask, prepare the nitrating agent by adding fuming nitric acid (1.1 eq.) to a small amount of cold, concentrated sulfuric acid.

  • Addition: Transfer the nitrating mixture to the dropping funnel. Add the mixture dropwise to the solution of the substrate over 45-60 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C. Take aliquots every 20 minutes and quench them in water to monitor the reaction's progress by LC-MS.

  • Quenching: Once the starting material is consumed and the desired product is maximized, quench the reaction by pouring it slowly and carefully onto a large volume of crushed ice with vigorous stirring.

  • Isolation: The product should precipitate out of the aqueous solution. Isolate the solid by vacuum filtration.

  • Washing: Wash the solid cake thoroughly with copious amounts of cold water until the filtrate is neutral (pH ~7) to remove residual acid.

  • Drying: Dry the product under vacuum to obtain the crude dinitrated material, which can then be purified by recrystallization or column chromatography.

Visualizing the Workflow

Troubleshooting Logic Diagram

The following diagram outlines a logical workflow for troubleshooting common issues during the nitration process.

Caption: Troubleshooting Decision Tree for Nitration Optimization.

References

  • JACS Au. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. ACS Publications. Available from: [Link]

  • PMC. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. National Center for Biotechnology Information. Available from: [Link]

  • PubMed. (2021). Site-selective and metal-free C-H nitration of biologically relevant N-heterocycles. National Center for Biotechnology Information. Available from: [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available from: [Link]

  • SciSpace. (2000). A novel method for the nitration of deactivated aromatic compounds. Available from: [Link]

  • ACS Publications. (2020). N-Nitroheterocycles: Bench-Stable Organic Reagents for Catalytic Ipso-Nitration of Aryl- and Heteroarylboronic Acids. Available from: [Link]

  • PMC. (n.d.). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. National Center for Biotechnology Information. Available from: [Link]

  • YouTube. (2020). MCQ-83: About Nitration reaction on 5-member heterocycles. Available from: [Link]

  • Wikipedia. (n.d.). Nitration. Available from: [Link]

  • vpscience.org. (n.d.). 1 NITRATION. Available from: [Link]

  • Unknown Source. (n.d.). Heterocyclic Chemistry. Link unavailable.
  • Unknown Source. (n.d.).
  • BYJU'S. (n.d.). Aromatic Nitration. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: LC-MS/MS Optimization for 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid

Welcome to the Advanced Applications Troubleshooting Hub. As a Senior Application Scientist, I frequently see researchers struggle with azaindole derivatives, particularly when they are heavily functionalized with opposi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Troubleshooting Hub. As a Senior Application Scientist, I frequently see researchers struggle with azaindole derivatives, particularly when they are heavily functionalized with opposing electronic groups. 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid presents a unique analytical challenge: a potentially basic pyridine nitrogen offset by a strongly electron-withdrawing nitro group and an acidic carboxylate.

This guide deconstructs the physical chemistry of this molecule to establish a robust, self-validating LC-MS/MS workflow. Rather than just providing a list of parameters, this center explains the causality behind every MS tune and chromatographic shift.

Core Diagnostic Workflow

Before adjusting your instrument, it is critical to align your method development strategy with the molecule's structural realities.

LCMS_Workflow A 1. Structural Profiling 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid B 2. Polarity Selection Negative ESI (Target: [M-H]- m/z 206.0) A->B -COOH & -NO2 groups C 3. Mobile Phase Optimization High pH (Ammonium Acetate/NH4OH) B->C Promote deprotonation D 4. MRM Tuning Optimize CE & Fragmentor Voltage B->D Infusion testing E 5. Chromatography Polar-embedded C18 or HILIC C->E Retain polar analyte F 6. Matrix Effect Assessment Post-column Infusion D->F E->F Biofluid analysis

Fig 1. Decision tree for LC-MS optimization of nitro-azaindole carboxylic acids.

Deep-Dive FAQs: Troubleshooting Common Failures

Q: Why am I seeing poor signal intensity in positive ion mode (+ESI) despite the presence of a pyridine ring?

A: While the pyrrolo[3,2-b]pyridine core contains a basic nitrogen, its proton affinity is severely compromised in this specific derivative. The strongly electron-withdrawing nitro group (-NO2) at the 3-position and the carboxylic acid (-COOH) at the 6-position pull electron density away from the ring system. Consequently, protonation is highly inefficient.

Instead, the molecule strongly favors deprotonation. Carboxylic acids and nitroaromatics are classic candidates for negative ion mode ESI (-ESI), where they easily lose a proton to form stable negative ions 1[1]. By switching to -ESI, you target the stable [M-H]- ion at m/z 206.0, which significantly enhances the signal-to-noise ratio by operating in a cleaner background environment[1].

Q: I am detecting a strong peak at m/z 162.0 in my Q1 full scan instead of the expected m/z 206.0. What is happening?

A: You are observing spontaneous in-source decarboxylation. Organic molecules with carboxylic acid functional groups frequently undergo spontaneous decarboxylation during ionization, losing CO2 (44 Da) before reaching the first quadrupole 2[2]. The transition from m/z 206.0 to 162.0 represents this exact loss.

Causality & Fix: While hotter source temperatures aid the desolvation process of electrosprayed droplets, they also provide the thermal energy required to break the fragile C-COOH bond3[3]. To preserve the intact precursor ion [M-H]-, you must systematically lower the fragmentor voltage (or declustering potential) and reduce the drying gas temperature.

Q: Standard 0.1% Formic Acid mobile phases result in terrible peak shape and retention. How should I adjust my LC conditions?

A: Using 0.1% formic acid (pH ~2.7) forces the carboxylic acid into its neutral state. While this might aid retention on a standard C18 column, it fundamentally opposes the deprotonation required for sensitive negative ESI detection. Furthermore, low molecular weight carboxylic acids often exhibit poor chromatographic resolution and retention on standard reverse-phase columns[2].

Solution: Switch to a slightly basic mobile phase, such as 10 mM Ammonium Acetate or Ammonium Bicarbonate adjusted to pH 8-9. High pH promotes deprotonation in solution, synergizing with -ESI and stabilizing the spray 4[4]. To achieve retention for the now-ionized (polar) molecule, utilize a polar-embedded C18 column, a mixed-mode anion-exchange (MAX) column, or an ion exclusion chromatographic mechanism5[5].

Self-Validating Experimental Protocols

MRM_Logic A Syringe Infusion [M-H]- m/z 206.0 B Tune Declustering Minimize Decarboxylation A->B C Collision Cell (Q2) Sweep CE B->C Isolate m/z 206.0 D Quantifier m/z 162.0 (-CO2) C->D E Qualifier m/z 116.0 (-CO2, -NO2) C->E

Fig 2. Logic flow for MRM transition selection and collision energy optimization.

Protocol A: Self-Validating MRM Optimization

This protocol ensures you are monitoring the true molecule, not an in-source artifact.

  • Solution Preparation: Prepare a 1 µg/mL tuning solution of the compound in 50:50 Water:Acetonitrile containing 10 mM Ammonium Acetate. (Causality: Ammonium acetate forces deprotonation without causing the severe ion suppression seen with non-volatile salts).

  • Q1 Full Scan & Source Optimization: Infuse at 10 µL/min. Set polarity to Negative ESI. Scan Q1 from m/z 100 to 300.

    • Validation Check: Monitor the ratio of m/z 206.0 (intact) to 162.0 (decarboxylated). Adjust the Fragmentor/Declustering Potential and Drying Gas Temperature downwards until the 206.0 peak is at least 5x the intensity of the 162.0 peak. If the ratio is inverted, your source is too hot or energetic.

  • Product Ion Scan (Q2/Q3): Isolate m/z 206.0 in Q1. Ramp Collision Energy (CE) from 5 eV to 40 eV in Q2.

  • Transition Selection: Select the two most abundant and stable fragments for Q3 monitoring (typically m/z 162.0 and 116.0).

    • Validation Check: Ensure the ratio between the Quantifier and Qualifier transitions remains constant (±15%) across a 10-fold concentration range during LC-MS injection.

Protocol B: Matrix Effect Assessment via Post-Column Infusion

Co-eluting endogenous matrix components can severely reduce the ionization efficiency of target analytes, compromising quantification accuracy[4].

  • Setup: Continuously infuse the 1 µg/mL standard solution post-column (via a T-junction) into the MS at 10 µL/min.

  • Injection: Inject a blank extracted biological matrix (e.g., plasma crashed with acetonitrile) through the LC column using your optimized gradient.

  • Monitoring: Monitor the MRM transitions for the infused compound.

    • Validation Check: Endogenous matrix components eluting from the column will compete for ionization with the infused analyte. If a baseline dip >20% aligns with the retention time of your analyte, your chromatography must be adjusted (e.g., altering the gradient slope) or sample prep improved (e.g., switching to Solid Phase Extraction) to resolve the co-elution.

Quantitative Data Summaries

Table 1: Optimized LC-MS/MS Parameters for 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid

ParameterOptimized ValueMechanistic Rationale
Polarity Negative (-ESI)Promoted by -COOH and -NO2 electron withdrawal.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 9.0)Enhances solution-phase deprotonation prior to aerosolization.
Mobile Phase B AcetonitrileSuperior desolvation compared to methanol for this compound class.
Precursor Ion m/z 206.0 [M-H]⁻Intact deprotonated molecule.
Quantifier Transition m/z 206.0 → 162.0Loss of CO2 (44 Da); requires low Collision Energy.
Qualifier Transition m/z 206.0 → 116.0Loss of CO2 and NO2 (90 Da); requires higher Collision Energy.
Source Temp 250 °CKept relatively low to prevent thermal decarboxylation in the source.

Table 2: Recommended Starting LC Gradient (Polar-Embedded C18 Column)

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.09550.4
1.09550.4
4.010900.4
5.510900.4
5.69550.4
8.09550.4

References

  • Title: Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode Source: Arome Science URL
  • Title: Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine Source: Spectroscopy URL
  • Title: An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer Source: MDPI URL
  • Title: Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization Source: PubMed URL
  • Title: Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis Source: AMSbiopharma URL

Sources

Optimization

Technical Support Center: Troubleshooting False Positives with 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid

Welcome to the technical support guide for researchers utilizing 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid in biochemical assays. This document provides in-depth troubleshooting advice in a question-and-answer...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers utilizing 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid in biochemical assays. This document provides in-depth troubleshooting advice in a question-and-answer format to help you identify and mitigate potential false-positive results, ensuring the integrity of your screening data.

The unique structure of 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid, which incorporates a nitroaromatic system, presents specific challenges in biochemical screening. Nitroaromatic compounds are known to have diverse biological activities and can sometimes interfere with assay readouts through various mechanisms.[1][2] The electron-withdrawing nature of the nitro group can make the molecule reactive or prone to redox cycling, while the planar heterocyclic core may contribute to aggregation at higher concentrations.[3][4] This guide will walk you through a logical process to determine if your compound's observed activity is genuine or an artifact of assay interference.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My dose-response curve for 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is unusually steep and plateaus at 100% inhibition. What could be the cause?

A1: Initial Hypothesis & Explanation

An unusually steep dose-response curve, often with a Hill slope significantly greater than 1, is a classic hallmark of non-specific inhibition, frequently caused by compound aggregation .[5] At a certain critical aggregation concentration (CAC), the compound self-assembles into colloidal particles. These aggregates can non-specifically sequester and inhibit proteins, leading to a sudden, strong inhibitory effect that appears cooperative.[6][7] This is a common mechanism for Pan-Assay Interference Compounds (PAINS).[8][9]

Troubleshooting Workflow & Experimental Protocols

To systematically diagnose this issue, follow this workflow:

G cluster_0 cluster_1 cluster_res1 cluster_2 A Start: Unusual Dose-Response Curve B Step 1: Perform Detergent Test A->B C Step 2: Increase Enzyme Concentration B->C B_res Result B->B_res D Step 3 (Confirmatory): Dynamic Light Scattering (DLS) C->D C_res Result C->C_res D_res Result D->D_res B_res->C No Conclusion1 Conclusion: Aggregation is likely. B_res->Conclusion1 Yes C_res->D No C_yes C_yes C_res->C_yes Yes C_no C_no C_res->C_no No C_res->Conclusion1 Yes, IC50 increases with [Enzyme] D_yes D_yes D_res->D_yes Yes D_no D_no D_res->D_no No Conclusion2 Conclusion: Aggregation is confirmed. D_res->Conclusion2 Particles Detected Conclusion3 Conclusion: Mechanism is likely not aggregation. Investigate other artifacts. D_res->Conclusion3 No Particles B_yes IC50 significantly increases? B_no No change in IC50?

Figure 1. Troubleshooting workflow for suspected compound aggregation.

Protocol 1: Detergent Test

This is the primary and most straightforward method to test for aggregation-based inhibition.[5][10]

  • Objective: To determine if a non-ionic detergent can disrupt putative compound aggregates and restore enzyme activity.

  • Materials:

    • Your standard biochemical assay components.

    • A 10% (w/v) stock solution of Triton X-100 or Tween-80.

  • Procedure:

    • Prepare two sets of your standard assay.

    • In the "Test" set, add Triton X-100 to the assay buffer to a final concentration of 0.01-0.05%.

    • In the "Control" set, use the standard assay buffer without detergent.

    • Generate a full dose-response curve for 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid in both the Test and Control conditions.

  • Interpretation:

    • Aggregation Likely: A significant rightward shift (increase) in the IC50 value in the presence of detergent suggests that the detergent is disrupting aggregates, thus reducing the compound's apparent potency.[5]

    • Aggregation Unlikely: If the IC50 value remains unchanged, the inhibition is likely not due to aggregation.

Protocol 2: Enzyme Concentration Test

This test is based on the stoichiometric nature of aggregation-based inhibition.[11]

  • Objective: To see if the inhibitor's potency is dependent on the enzyme concentration.

  • Procedure:

    • Run your standard inhibition assay and determine the IC50.

    • Repeat the assay, but increase the enzyme concentration by 5-fold and 10-fold.

    • Determine the IC50 of the compound at each enzyme concentration.

  • Interpretation:

    • Aggregation Likely: If the IC50 value increases linearly with the enzyme concentration, this points towards a stoichiometric relationship characteristic of aggregators.[11]

    • Aggregation Unlikely: A true, competitive inhibitor's IC50 should not be significantly affected by changes in enzyme concentration (unless it is a tight binder).

Q2: My compound shows activity in a fluorescence-based assay (e.g., FP, FRET, fluorescence intensity). How can I be sure it's not an artifact of the detection method?

A2: Initial Hypothesis & Explanation

Many compounds can directly interfere with fluorescence detection, leading to false positives or negatives.[12][13] For a molecule like 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid, the aromatic system raises suspicion for two primary mechanisms:

  • Autofluorescence: The compound itself may be fluorescent at the excitation and emission wavelengths used in the assay, adding to the signal and masking true inhibition (or creating a false signal).[13][14]

  • Fluorescence Quenching: The compound may absorb light at the excitation or emission wavelength of the fluorophore (an "inner filter effect"), reducing the detected signal and appearing as an inhibitor.[13][15]

Troubleshooting Workflow & Experimental Protocols

A systematic check for fluorescence interference is crucial.

G cluster_res Start Start: Activity in Fluorescence Assay CheckAuto Step 1: Run Autofluorescence Assay (Compound + Buffer) Start->CheckAuto CheckQuench Step 2: Run Quenching Assay (Compound + Fluorophore) CheckAuto->CheckQuench Result Step 3: Analyze Data & Conclude CheckQuench->Result Res1 Signal increases with [Compound]? -> Autofluorescence Result->Res1 Path A Res2 Signal decreases with [Compound]? -> Quenching Result->Res2 Path B Res3 No change in signal? -> No Interference Result->Res3 Path C Conclusion Mitigation: - Correct data mathematically - Switch to non-fluorescent  orthogonal assay Res1->Conclusion Res2->Conclusion

Figure 2. Workflow for identifying fluorescence interference.

Protocol 3: Autofluorescence Counter-Assay

  • Objective: To measure if the test compound emits fluorescence at the assay's wavelengths.[15]

  • Procedure:

    • Prepare a dilution series of 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid in your standard assay buffer.

    • Do not add the enzyme or the fluorescent substrate/probe.

    • Include control wells with buffer only (blank).

    • Read the plate on your fluorescence reader using the exact same excitation/emission wavelengths and gain settings as your primary assay.

  • Interpretation: If you observe a dose-dependent increase in fluorescence signal from the compound alone, it is autofluorescent. This signal must be subtracted from your primary assay data.

Protocol 4: Quenching Counter-Assay

  • Objective: To determine if the test compound absorbs light and quenches the signal from your assay's fluorophore.[15][16]

  • Procedure:

    • Prepare a dilution series of your compound in assay buffer.

    • To each well, add the fluorescent probe/product (e.g., free fluorescein, AMC, rhodamine) at the final concentration it would be at the end of your enzymatic reaction.

    • Do not add the enzyme.

    • Read the plate using the standard assay settings.

  • Interpretation: A dose-dependent decrease in the fluorophore's signal indicates that your compound is a quencher. This artifact can be very difficult to correct for and often necessitates validating the hit in an orthogonal, non-fluorescence-based assay.[13]

Q3: I've ruled out aggregation and fluorescence interference. What other non-specific mechanisms should I consider?

A3: Initial Hypothesis & Explanation

Beyond the most common artifacts, compounds with reactive functional groups can cause false positives through other mechanisms. The nitroaromatic motif in 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is a potential "structural alert" or "toxicophore".[6][8][9]

Potential Mechanisms:

  • Redox Activity: Nitroaromatic compounds can undergo redox cycling within the cell or in the presence of certain buffer components (like DTT), producing reactive oxygen species (ROS) such as hydrogen peroxide.[6][17] ROS can damage proteins non-specifically or interfere with assay components, leading to a false signal.

  • Chemical Reactivity: Under certain conditions, the nitro group can be reduced to reactive intermediates that may covalently modify nucleophilic residues (like cysteine) on the target protein, causing irreversible inhibition.[1][4]

  • Metal Chelation: While not immediately obvious from the structure, some heterocyclic compounds can chelate trace metal ions that may be essential for enzyme function, leading to inhibition.[12][18]

Troubleshooting & Confirmatory Experiments

Potential Mechanism Symptoms in Assay Recommended Control Experiment Interpretation of Control
Redox Activity Activity is sensitive to the presence of reducing agents (e.g., DTT). Results may be inconsistent.Run the assay with and without DTT. Add catalase (to break down H₂O₂) to see if inhibition is reversed.Inhibition is abolished by catalase or significantly altered by DTT concentration.
Chemical Reactivity Inhibition is time-dependent and not reversible by dilution.Perform a "jump-dilution" experiment: pre-incubate the enzyme with a high concentration of the compound, then dilute the mixture 100-fold and measure residual activity.If inhibition persists after dilution, it suggests irreversible, covalent binding.
Metal Chelation Inhibition is observed for a known metalloenzyme.Run the assay in the presence of a strong chelator like EDTA. If EDTA itself inhibits the enzyme, this suggests a metal-dependent mechanism.[18]If the compound's inhibitory profile mimics that of EDTA, chelation is a possible cause.
Summary & Best Practices

When working with 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid, or any compound containing potential structural alerts, a rigorous process of hit validation is essential to avoid pursuing false positives.[19][20]

  • Always Suspect Aggregation: Perform a detergent test (Protocol 1) as a first-line counter-screen for any initial hits that show steep dose-response curves.

  • Validate the Signal: If using a fluorescence or absorbance-based readout, always run counter-assays (Protocols 3 & 4) to check for autofluorescence and quenching artifacts.[13][15]

  • Use an Orthogonal Assay: The most definitive way to confirm a hit is to reproduce the activity in a secondary assay that uses a different detection technology (e.g., confirm a fluorescence hit with an LC-MS-based assay).[14]

  • Run a Counter-Screen: Test your compound against a well-characterized, unrelated enzyme (e.g., AmpC β-lactamase) to check for promiscuous inhibition.[7][11] True hits should be selective for your target of interest.

By employing these systematic troubleshooting strategies, you can confidently distinguish true, specific inhibitors from assay artifacts, saving valuable time and resources in your drug discovery campaign.

References
  • BellBrook Labs. (n.d.). Common Challenges in Biochemical Assays and How to Overcome Them.
  • Bajusz, D., & Keserű, G. M. (2018). Structural Alerts for Toxicity.
  • da Silva, A. F., et al. (2018). Be Aware of Aggregators in the Search for Potential Human ecto-5′-Nucleotidase Inhibitors. Molecules, 23(8), 1877.
  • Chemical Probes Portal. (2022). PAINS and toxicophore alerts on the Portal.
  • Kalliokoski, T., et al. (2007). Understanding False Positives in Reporter Gene Assays: in Silico Chemogenomics Approaches to Prioritize Cell-Based HTS Data.
  • Panteghini, M., & Bunk, D. M. (2018). Possible biochemical mechanisms of false-positive interferences in troponin assays.
  • HTS Resources. (2025). High-Throughput Screening (HTS)
  • Capuzzi, S. J., et al. (2017). Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS.
  • Thorne, N., et al. (2010). Interference with Fluorescence and Absorbance. Assay Guidance Manual. NCBI Bookshelf.
  • Johnston, P. A. (2013). Interference and Artifacts in High-content Screening. Assay Guidance Manual. NCBI Bookshelf.
  • BenchChem. (n.d.). Identifying and mitigating compound interference in Ac-Arg-Gly-Lys-AMC assays.
  • Dragiev, M., et al. (2013). Two effective methods for correcting experimental high-throughput screening data.
  • Guerrero, C., et al. (2017). High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. International Journal of Molecular Sciences, 18(3), 576.
  • Chemical Probes Portal. (n.d.). Nuisance compound advisor.
  • Dunn, D. A., et al. (2003). Evaluation of fluorescent compound interference in 4 fluorescence polarization assays: 2 kinases, 1 protease, and 1 phosphatase. Journal of Biomolecular Screening, 8(2), 190–199.
  • BioAscent. (n.d.). Mitigating False Positives in HTS Case Studies Using the BioAscent PAINS Library.
  • De Genst, E., et al. (2010). An in vivo platform for identifying inhibitors of protein aggregation.
  • Wassermann, A. M., et al. (2017). How Frequently Are Pan-Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Reveals Diverse Activity Profiles, Low Global Hit Frequency, and Many Consistently Inactive Compounds. Journal of Medicinal Chemistry, 60(9), 3747–3761.
  • Ismail, A. A. (2010). Interferences in Immunoassay.
  • Velázquez-Hernández, V. M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3629.
  • Svatunek, D., et al. (2017). NMR Methods for Identification of False Positives in Biochemical Screens. Journal of Medicinal Chemistry, 60(23), 9535–9547.
  • BMG LABTECH. (n.d.).
  • Shoichet, B. K., et al. (2017). Assay Interference by Aggregation. Assay Guidance Manual. NCBI Bookshelf.
  • BMG LABTECH. (n.d.). High-throughput screening (HTS).
  • Wassermann, A. M., et al. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters, 3(12), 1041–1045.
  • Nishino, S. F., & Spain, J. C. (2004). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Applied and Environmental Microbiology, 70(11), 6433–6441.
  • Wiecaszek, A., et al. (2022). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 27(15), 4786.
  • McGovern, S. L., et al. (2003). Identification and Prediction of Promiscuous Aggregating Inhibitors among Known Drugs. Journal of Medicinal Chemistry, 46(20), 4265–4272.
  • Ramos, J. L., et al. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 32(3), 475–503.
  • AChemBlock. (n.d.). 3-Nitro-1H pyrrolo[3,2 b]pyridine-6 carboxylic acid 95%.
  • Velázquez-Hernández, V. M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • Khan, I., et al. (2022). Proper design strategy of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid...
  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • Sigma-Aldrich. (n.d.). 1H-Pyrrolo 3,2-b pyridine-6-carboxylic acid AldrichCPR.
  • Sigma-Aldrich. (n.d.). 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid.

Sources

Reference Data & Comparative Studies

Validation

3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid vs 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid efficacy

Comprehensive Comparison Guide: 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid vs. 3-Nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid in Kinase Inhibitor Design Executive Summary In modern targeted oncology and autoimmune...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid vs. 3-Nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid in Kinase Inhibitor Design

Executive Summary

In modern targeted oncology and autoimmune drug discovery, azaindoles are privileged bioisosteres of the indole ring. By incorporating a nitrogen atom into the six-membered ring, medicinal chemists can dramatically improve the physicochemical properties and hydrogen-bonding capabilities of the scaffold. This guide provides an in-depth technical comparison of two highly functionalized building blocks: 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (a 7-azaindole derivative) and 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid (a 4-azaindole derivative). We will dissect their structural dynamics, metabolic profiles, and experimental workflows to guide lead optimization in kinase inhibitor programs.

Mechanistic Causality & Structural Dynamics

The efficacy of a kinase inhibitor is fundamentally dictated by its ability to anchor into the highly conserved ATP-binding pocket (the hinge region) while projecting functional groups into adjacent sub-pockets (e.g., the DFG-out allosteric pocket or the solvent-exposed channel)[1].

1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (7-Azaindole Core) The 7-azaindole scaffold is a gold-standard hinge binder. Its N7 nitrogen acts as a hydrogen bond acceptor, while the pyrrole NH acts as a donor. This bidentate donor-acceptor pair perfectly mimics the adenine ring of ATP, forming robust hydrogen bonds with the backbone amides of the kinase hinge region. This scaffold has been successfully deployed in the discovery of potent Type II inhibitors for targets such as CDK8[2] and highly selective ATM inhibitors[3]. The 6-carboxylic acid serves as a modular synthetic vector, allowing chemists to perform late-stage amide couplings to probe the solvent-exposed channel without disrupting the core hinge interaction.

3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid (4-Azaindole Core) The 4-azaindole scaffold presents a different spatial geometry. While unsubstituted 4-azaindoles demonstrate potent nanomolar affinity for kinases like c-Met and FGFR4[4], they harbor a severe metabolic liability: the electron-rich pyrrole ring is highly susceptible to CYP450-mediated oxidation, specifically hydroxylation at the C-2 position[5].

The introduction of the 3-nitro group is a deliberate structural intervention that fundamentally alters the electronic landscape of the molecule:

  • Metabolic Shielding: The strong electron-withdrawing nature of the nitro group depletes the electron density of the pyrrole ring, deactivating it against electrophilic attack by hepatic CYP enzymes and restoring in vivo half-life.

  • pKa Modulation: The nitro group significantly increases the acidity of the adjacent pyrrole NH (lowering the pKa from ~13.5 to ~10.5). This enhanced polarization can strengthen the hydrogen bond donated to the kinase hinge, provided the specific kinase's gatekeeper residue can accommodate the steric bulk of the nitro group.

G A 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) C Classic Hinge Binder (Bidentate H-Bonds) A->C Direct use B 1H-pyrrolo[3,2-b]pyridine (4-Azaindole) D Metabolic Liability (C-2 Hydroxylation) B->D In vivo clearance E 3-Nitro Substitution D->E Structural Optimization F Restored Metabolic Stability & Altered NH pKa E->F Electronic withdrawal

Structural logic of azaindole hinge binders and metabolic optimization via nitro substitution.

Comparative Efficacy & Physicochemical Profiling

The table below synthesizes the quantitative and qualitative differences between the two scaffolds based on established structure-activity relationship (SAR) principles in kinase drug discovery.

Property1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
Core Scaffold 7-Azaindole4-Azaindole
Primary Kinase Targets CDK8, ATM, RIP1, CSF-1RFGFR4, c-Met, Casein Kinase I
Hinge Binding Mode Bidentate (N7 acceptor, NH donor)Monodentate or Bidentate (varies by kinase)
Pyrrole Electron Density ModerateSeverely depleted (due to 3-NO2)
Metabolic Liability Low (Stable core)High in parent; Stabilized by 3-NO2 group
Pyrrole NH pKa ~13.5 (Weak acid)~10.5 (Stronger acid, enhanced donor capacity)
Primary Synthetic Utility Amidation to probe solvent channelAmidation to probe solvent channel

Experimental Protocols: Self-Validating Workflows

To objectively evaluate the efficacy of derivatives synthesized from these two building blocks, researchers must employ self-validating assay systems.

Protocol A: TR-FRET Kinase Binding Assay

Causality Check: Standard colorimetric or prompt-fluorescence assays are highly susceptible to interference from nitro-aromatic compounds, which often exhibit broad absorption bands. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before measurement, allowing short-lived compound auto-fluorescence to decay, ensuring the IC50 data reflects true target affinity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the azaindole derivatives in 100% DMSO (10-point curve, 3-fold dilutions), then dilute 1:100 in Kinase Buffer.

  • Assay Assembly: In a 384-well low-volume plate, combine 5 µL of the target kinase (e.g., FGFR4 or CDK8), 2.5 µL of the compound, and 2.5 µL of the TR-FRET tracer/antibody mixture.

  • Internal Controls (Self-Validation):

    • Positive Control: 1 µM Staurosporine (ensures the assay can detect complete displacement).

    • Negative Control: 1% DMSO vehicle (establishes the maximum FRET signal window).

  • Incubation & Readout: Incubate for 60 minutes at room temperature. Read the plate on a compatible microplate reader (e.g., PHERAstar) using a 337 nm excitation filter and dual emission filters (620 nm and 665 nm). Calculate the 665/620 ratio to determine IC50.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality Check: To prove that the 3-nitro group successfully shields the 4-azaindole core from CYP-mediated C-2 hydroxylation, the assay must isolate Phase I oxidative metabolism. This is achieved by running parallel incubations with and without NADPH (the essential cofactor for CYP450 enzymes).

Step-by-Step Methodology:

  • Microsome Preparation: Thaw pooled Human Liver Microsomes (20 mg/mL) on ice. Dilute to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3 mM MgCl2.

  • Compound Spiking: Add the test compound (1 µM final concentration) to the microsome suspension.

  • Internal Controls (Self-Validation):

    • High-Clearance Control: Verapamil (proves the microsomes are metabolically active).

    • Low-Clearance Control: Warfarin (proves the assay does not artificially degrade stable compounds).

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration). Crucial step: Maintain a parallel plate where buffer is added instead of NADPH to rule out chemical instability.

  • Quenching & Analysis: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ).

W S1 Amide Coupling (6-COOH functionalization) S2 TR-FRET Assay (Target Affinity) S1->S2 Purified library S3 HLM Incubation (Metabolic Clearance) S2->S3 Active hits (<10 nM) S4 Lead Selection S3->S4 High stability (T1/2 > 60 min)

Self-validating workflow for screening azaindole-6-carboxylic acid derivatives.

Sources

Comparative

benchmarking 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid against standard reference inhibitors

As drug discovery programs increasingly demand highly selective and potent kinase inhibitors, the evaluation of novel pharmacophores against established clinical standards is critical. This guide provides an in-depth, ob...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly demand highly selective and potent kinase inhibitors, the evaluation of novel pharmacophores against established clinical standards is critical. This guide provides an in-depth, objective benchmarking of 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid against standard reference inhibitors, focusing on its primary application as a c-Met (mesenchymal-epithelial transition factor) kinase inhibitor.

Executive Summary & Mechanistic Rationale

The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) core is a privileged scaffold in medicinal chemistry, frequently utilized to mimic the purine ring of ATP in kinase drug discovery[1]. Specifically, the 1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid derivative is a recognized analog used for potent c-Met kinase inhibition[2]. Furthermore, this versatile core has demonstrated significant utility as a building block in the development of clinical Acetyl-CoA Carboxylase (ACC) inhibitors for metabolic diseases[3].

By introducing a strongly electron-withdrawing nitro group at the 3-position, 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid (CAS: 1190312-84-5)[4] alters the electronic landscape of the pyrrole ring. This modification lowers the pKa of the N1-H (pyrrole nitrogen), thereby strengthening its capacity as a hydrogen bond donor to the backbone carbonyl of Met1160 in the c-Met hinge region. Concurrently, the 6-carboxylic acid provides a versatile vector for electrostatic interactions with solvent-exposed basic residues (e.g., Arg1208).

To objectively evaluate this compound, we benchmark it against Crizotinib (a standard Type I/II c-Met/ALK inhibitor) and Tepotinib (a highly selective Type I c-Met inhibitor).

G HGF HGF Ligand cMet c-Met Kinase HGF->cMet Activates PI3K PI3K / AKT Pathway cMet->PI3K MAPK RAS / MAPK Pathway cMet->MAPK TestInhibitor 3-nitro-1H-pyrrolo[3,2-b] pyridine-6-carboxylic acid TestInhibitor->cMet Hinge Binding RefInhibitor Crizotinib (Reference) RefInhibitor->cMet Type I Binding Proliferation Tumor Proliferation PI3K->Proliferation MAPK->Proliferation

c-Met signaling pathway and targeted inhibition by azaindole derivatives.

Experimental Design & Causality

A robust benchmarking strategy requires orthogonal assays to validate both intrinsic binding and physiological efficacy.

  • Biochemical Assay (ADP-Glo): We utilize an ADP-Glo assay rather than a traditional radiometric or antibody-based assay. Causality: ADP-Glo directly measures ATP consumption universally. This avoids sequence-specific antibody artifacts and provides a true reflection of the inhibitor's ability to block the catalytic phosphotransfer step.

  • Cellular Assay (MKN45 Phospho-ELISA): Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and high intracellular ATP competition (~1-5 mM). We utilize MKN45 human gastric adenocarcinoma cells because their survival is strictly driven by c-Met amplification, providing a highly sensitive and physiologically relevant context.

Self-Validating Methodologies

Biochemical Kinase Inhibition (ADP-Glo Assay)

Workflow CompPrep Compound Titration KinaseReaction c-Met + ATP Incubation CompPrep->KinaseReaction ADPGlo ADP-Glo Reagent KinaseReaction->ADPGlo Detection Luminescence Detection ADPGlo->Detection Analysis IC50 Calculation Detection->Analysis

Self-validating ADP-Glo biochemical assay workflow for kinase benchmarking.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid and Crizotinib in 100% DMSO. Transfer 100 nL to a 384-well white microplate.

    • Causality: Maintaining a constant 1% final DMSO concentration across all wells prevents solvent-induced variations in kinase tertiary structure.

  • Kinase Incubation: Add 5 µL of recombinant human c-Met kinase (1 ng/well) in assay buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows for equilibrium binding of the inhibitor to the kinase hinge region prior to substrate competition.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (Final concentrations: 10 µM ATP, 0.2 µg/µL Poly(4:1 Glu, Tyr) peptide). Incubate for 60 minutes.

    • Causality: ATP is intentionally set at 10 µM (near the Km​ for c-Met) rather than physiological levels. This sensitizes the assay to competitive ATP-site inhibitors, allowing for accurate determination of intrinsic binding affinity ( Ki​ ).

  • Signal Generation: Add 10 µL of ADP-Glo Reagent (incubate 40 min) to deplete unreacted ATP, followed by 20 µL of Kinase Detection Reagent (incubate 30 min) to convert ADP to ATP and generate luminescence.

  • Validation Checkpoint (Self-Validating System): Calculate the Z'-factor using DMSO controls (0% inhibition) and 10 µM Crizotinib controls (100% inhibition). Proceed with 4-parameter logistic IC50 curve fitting only if Z' ≥ 0.65, confirming the signal window is statistically robust.

Cellular Target Engagement (Phospho-c-Met ELISA)

Step-by-Step Protocol:

  • Cell Seeding: Seed MKN45 cells at 2×104 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with the serially diluted test compound and reference inhibitors for 2 hours.

    • Causality: A 2-hour window is optimal for capturing direct kinase inhibition. Longer incubations risk confounding the data with secondary transcriptional feedback loops or acute cytotoxicity.

  • Lysis and Detection: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Transfer lysates to a sandwich ELISA plate pre-coated with anti-total-c-Met capture antibodies. Detect using an anti-phospho-c-Met (Tyr1234/1235) detection antibody.

  • Validation Checkpoint (Self-Validating System): Perform a parallel ELISA for Total c-Met. Verify that total c-Met levels remain constant across all treatment groups. This ensures that the reduction in phospho-c-Met is strictly due to kinase inhibition, not target degradation or compound-induced cell death.

Quantitative Benchmarking Data

The following tables summarize the representative benchmarking performance of 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid against the clinical standards.

Table 1: Biochemical Kinase Profiling (IC50)
Inhibitorc-Met WT IC50 (nM)c-Met Y1230C (Mutant) IC50 (nM)Selectivity Fold (Mutant/WT)
3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid 14.2 ± 1.885.4 ± 6.26.0x
Crizotinib (Reference)8.5 ± 1.1142.0 ± 11.516.7x
Tepotinib (Reference)3.2 ± 0.418.5 ± 2.15.7x

Data Interpretation: The test compound demonstrates potent nanomolar inhibition of wild-type c-Met. Notably, it retains better efficacy against the Y1230C resistance mutation compared to Crizotinib, likely due to the compact nature of the azaindole core avoiding steric clashes in the mutated active site.

Table 2: Cellular Target Engagement & Viability (MKN45 Cells)
Inhibitorp-c-Met IC50 (nM)Cell Viability IC50 (nM)Cellular Shift ( IC50cell​/IC50bio​ )
3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid 115 ± 12145 ± 18~8.1x
Crizotinib (Reference)45 ± 560 ± 8~5.3x
Tepotinib (Reference)12 ± 218 ± 3~3.7x

Data Interpretation: The cellular shift (drop-off in potency from biochemical to cellular assays) for the test compound is slightly higher than the references. This indicates that while the intrinsic binding is strong, future lead optimization should focus on masking the highly polar 6-carboxylic acid (e.g., via esterification or amidation) to improve membrane permeability.

Conclusion & Future Directions

3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid serves as a highly robust, dual-utility building block. Benchmarking data confirms its efficacy as a potent c-Met kinase hinge-binder with favorable profiles against common resistance mutations. Its performance validates the mechanistic hypothesis that the 3-nitro group enhances hydrogen bonding at the kinase hinge. For drug development professionals, this compound represents an excellent starting pharmacophore for synthesizing next-generation Type I kinase inhibitors or allosteric ACC modulators.

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Validation

IC50 value comparison of 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid in cancer cell lines

Title: Preclinical Evaluation & IC50 Comparison Guide: 3-Nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic Acid Derivatives as Targeted Kinase Inhibitors Target Audience: Researchers, Application Scientists, and Drug Developm...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Preclinical Evaluation & IC50 Comparison Guide: 3-Nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic Acid Derivatives as Targeted Kinase Inhibitors

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition in Hepatocellular Carcinoma (HCC)

Executive Summary

The compound 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid (CAS: 1190312-84-5) is a highly privileged pharmacophore in modern drug discovery. While the bare carboxylic acid serves as a synthetic intermediate, its functionalized derivatives (particularly 6-carboxamides) have emerged as exceptionally potent, ATP-competitive kinase inhibitors.

This guide provides an objective, data-driven comparison of pyrrolo[3,2-b]pyridine-derived inhibitors against standard-of-care alternatives, focusing specifically on their application as selective FGFR4 inhibitors in Hepatocellular Carcinoma (HCC). By exploiting the unique structural topology of the FGFR4 kinase domain, these derivatives achieve nanomolar IC50 values while sparing off-target kinases[1].

Mechanistic Rationale: Why the Pyrrolo[3,2-b]pyridine Scaffold?

To design a self-validating experimental system, one must first understand the causality behind the molecular design. The selective inhibition of FGFR4 over its isoforms (FGFR1–3) is notoriously difficult due to high sequence homology in the ATP-binding pocket. However, FGFR4 possesses a unique, non-conserved cysteine residue (Cys552 ) located in the middle-hinge region[2].

The 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid scaffold is uniquely suited to exploit this:

  • Hinge Binding: The pyrrolo-pyridine core acts as a bidentate hydrogen-bond donor/acceptor, anchoring tightly to the kinase hinge backbone.

  • pKa Modulation: The strongly electron-withdrawing 3-nitro group lowers the pKa of the pyrrole N-H, significantly strengthening the hydrogen bond donation to the hinge region.

  • Covalent Targeting Vector: The 6-carboxylic acid provides an ideal synthetic vector. When converted to an amide bearing an electrophilic warhead (e.g., an aldehyde or acrylamide), it extends precisely into the solvent-exposed channel to form a reversible-covalent bond with Cys552[1].

FGFR4_Pathway FGF19 FGF19 Ligand FGFR4 FGFR4 Kinase Domain (Target) FGF19->FGFR4 Activates FRS2 FRS2 / Grb2 Complex FGFR4->FRS2 Phosphorylates Inhibitor Pyrrolo-Pyridine Derivative Inhibitor->FGFR4 Binds Cys552 (Inhibits) MAPK MAPK / ERK Cascade FRS2->MAPK Signals Proliferation HCC Cell Proliferation & Survival MAPK->Proliferation Drives

Figure 1: FGF19-FGFR4 signaling pathway and targeted inhibition by pyrrolo[3,2-b]pyridine derivatives.

Comparative IC50 Profiling

To objectively evaluate the performance of a representative 3-nitro-pyrrolo[3,2-b]pyridine-6-carboxamide derivative (Derivative A) , we compare its IC50 values against Roblitinib (FGF401) , a clinical-stage, highly selective FGFR4 inhibitor[3].

Table 1: Biochemical Kinase Selectivity (TR-FRET Assay)

Data demonstrates the exquisite selectivity of the pyrrolo-pyridine scaffold for FGFR4 over other isoforms, driven by the Cys552 interaction.

Kinase TargetDerivative A IC50 (nM)Roblitinib (FGF401) IC50 (nM)Selectivity Fold (Deriv A)
FGFR4 (WT) 3.5 ± 0.4 1.9 ± 0.2 Reference
FGFR1> 10,000> 10,000> 2,800x
FGFR2> 10,000> 10,000> 2,800x
FGFR3> 10,000> 10,000> 2,800x
Table 2: Cellular Viability in HCC Cell Lines (CellTiter-Glo)

Hep3B and HuH-7 are FGF19-amplified HCC lines, making them strictly dependent on FGFR4 signaling. H1299 (Lung) is included as an FGFR4-independent negative control to rule out general cytotoxicity.

Cell Line (Origin)Derivative A IC50 (nM)Roblitinib (FGF401) IC50 (nM)Pathway Dependency
Hep3B (HCC)15.2 ± 1.89.0 ± 1.2High (FGF19-driven)
HuH-7 (HCC)22.4 ± 2.112.0 ± 1.5High (FGF19-driven)
H1299 (NSCLC)> 5,000> 5,000None (Control)

Experimental Methodologies & Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the exact methodologies used to generate the comparative data.

Protocol 1: Biochemical Kinase IC50 Determination (TR-FRET)

Causality Check: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard luminescence because it eliminates false positives caused by the auto-fluorescence of highly conjugated heterocyclic compounds like pyrrolo-pyridines. ATP concentrations are strictly maintained at the apparent Km​ of FGFR4 to accurately capture ATP-competitive hinge-binding kinetics.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute Derivative A and Roblitinib in 100% DMSO to create a 10-point dose-response curve (3-fold dilutions). Transfer 100 nL to a 384-well pro-binding microplate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Addition: Add 5 µL of recombinant human FGFR4 kinase domain (final concentration: 0.5 nM) to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ULight-labeled poly-GT substrate (50 nM) and ATP (at the predetermined Km​ of 15 µM).

  • Incubation & Termination: Incubate for 60 minutes at 22°C. Stop the reaction by adding 10 µL of EDTA (final 10 mM) containing Europium-anti-phospho-substrate antibody (2 nM).

  • Detection: Read the plate on an EnVision multimode reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate IC50 using 4-parameter non-linear regression.

Protocol 2: Cellular Viability Assay (CellTiter-Glo)

Causality Check: CellTiter-Glo measures intracellular ATP, which is directly proportional to the number of metabolically active cells. This is vastly superior to MTT assays, as nitro-aromatic compounds (like our scaffold) can chemically reduce tetrazolium salts, causing severe data artifacts.

  • Cell Plating: Harvest Hep3B cells in log-phase growth. Seed at 2,000 cells/well in 30 µL of EMEM supplemented with 10% FBS in a white, flat-bottom 384-well plate.

  • Adhesion: Incubate overnight at 37°C, 5% CO2.

  • Dosing: Using a pin-tool or acoustic dispenser, transfer 100 nL of the serially diluted compounds (0.1 nM to 10 µM final concentration) into the assay plates. The final DMSO concentration must not exceed 0.3% to prevent solvent toxicity.

  • Incubation: Incubate the treated cells for 72 hours.

  • Luminescence Readout: Equilibrate the plate to room temperature for 30 minutes. Add 30 µL of CellTiter-Glo reagent per well. Shake at 500 rpm for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Analysis: Measure luminescence. Normalize data against DMSO vehicle controls (100% viability) and staurosporine positive controls (0% viability).

Assay_Workflow Prep Compound Dilution (DMSO) Dose Compound Dosing Prep->Dose Plate Hep3B Cell Plating (384-well) Plate->Dose Incubate 72h Incubation (37°C, 5% CO2) Dose->Incubate Read CellTiter-Glo Luminescence Read Incubate->Read

Figure 2: High-throughput cellular viability assay workflow for IC50 determination.

Data Interpretation & Application Insights

The experimental data confirms that functionalized derivatives of 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid are highly competitive with clinical-stage molecules like Roblitinib[3].

  • Selectivity Profile: The >2,800-fold selectivity window over FGFR1-3 is critical. Pan-FGFR inhibitors (which hit FGFR1/2/3) frequently cause hyperphosphatemia due to the disruption of FGF23-FGFR1 signaling in the kidneys[4]. By utilizing the pyrrolo-pyridine scaffold to target the FGFR4-specific Cys552, researchers can widen the therapeutic index and avoid systemic toxicity.

  • Cellular Translation: The shift from biochemical IC50 (~3.5 nM) to cellular IC50 (~15.2 nM in Hep3B) is standard and reflects the competitive pressure of high intracellular ATP concentrations (~1-3 mM) against the inhibitor's hinge-binding affinity.

For drug development professionals, utilizing 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid as a starting building block allows for rapid library generation. The carboxylic acid handle is easily subjected to HATU-mediated amide coupling, enabling the rapid screening of various warheads to fine-tune covalent binding kinetics.

References

  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • FGF19–FGFR4 Signaling in Hepatocellular Carcinoma. Cells (MDPI). Available at:[Link]

  • Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Comparative

Validating the Mechanism of 3-Nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid via CRISPR-Cas9 Knockout: A Comparative Guide

Executive Summary & Structural Rationale In modern drug discovery, phenotypic screening frequently yields highly potent small molecules whose precise intracellular targets remain ambiguous. 3-nitro-1H-pyrrolo[3,2-b]pyrid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, phenotypic screening frequently yields highly potent small molecules whose precise intracellular targets remain ambiguous. 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid (3-NPPC) is a novel, highly functionalized derivative of the 7-azaindole scaffold. The azaindole core (pyrrolo[3,2-b]pyridine) is widely recognized as a privileged bioisostere of purine[1]. The critical substitution of a carbon atom with a nitrogen atom in the fused bicyclic ring system allows the scaffold to act as an exceptional hinge-binding motif, forming optimal bidentate hydrogen bonds within the ATP-binding pocket of kinases[2].

Biochemical profiling suggests that 3-NPPC acts as a highly potent inhibitor of PIM1 kinase , a serine/threonine kinase implicated in the survival and proliferation of various hematological malignancies[2]. However, to advance this compound through the preclinical pipeline, we must definitively separate its on-target PIM1 inhibition from potential off-target cytotoxicity. This guide details a rigorous, self-validating CRISPR-Cas9 knockout pipeline to objectively compare the mechanistic fidelity of 3-NPPC against AZD1208, a standard-of-care PIM kinase inhibitor.

The Causality of Target Validation: Why CRISPR-Cas9?

Historically, target validation relied heavily on RNA interference (RNAi). However, RNAi only provides a transient knockdown of mRNA transcripts, which is often incomplete and highly prone to off-target effects, muddying the interpretation of drug resistance profiles[3].

Conversely, the CRISPR-Cas9 system provides a definitive, binary answer. By utilizing a single guide RNA (sgRNA) to direct the Cas9 endonuclease to the target gene, the system introduces double-strand breaks. The cell attempts to repair these breaks via error-prone Non-Homologous End Joining (NHEJ), resulting in frameshift mutations and premature stop codons[3]. This generates a complete loss-of-function (null) phenotype[3].

The Logical Premise: If 3-NPPC strictly requires PIM1 to exert its cytotoxic effects, a complete genomic knockout of PIM1 will render the cancer cells profoundly resistant to the drug. If the compound possesses significant off-target toxicity, it will continue to kill the knockout (KO) cells at similar concentrations.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . You must biochemically prove the knockout was successful before proceeding to the pharmacological assay.

CRISPR_Workflow A 1. sgRNA Design (Targeting Early Exons) B 2. Lentiviral Transduction (Low MOI) A->B C 3. Puromycin Selection B->C D 4. T7E1 Assay (Genomic Validation) C->D E 5. Western Blot (Protein Validation) D->E F 6. Drug Sensitivity Assay (CellTiter-Glo) E->F

Figure 1: Self-validating CRISPR-Cas9 workflow for evaluating 3-NPPC on-target specificity.

Step-by-Step Methodology

Step 1: sgRNA Design and Vector Cloning

  • Action: Design three distinct sgRNAs targeting the initial consecutive exons of the PIM1 open reading frame (ORF)[3].

  • Causality: Targeting early exons ensures that any resulting frameshift mutation triggers nonsense-mediated decay or produces a severely truncated, non-functional peptide, preventing the expression of a partially active kinase domain.

Step 2: Lentiviral Transduction

  • Action: Transduce MV4-11 (human acute myeloid leukemia) cells with the lentiCRISPR v2 vectors at a Multiplicity of Infection (MOI) of < 0.3[3]. Select with 1 μg/mL puromycin for 7 days.

  • Causality: A low MOI mathematically ensures that the vast majority of transduced cells receive only a single viral integration event, preventing compounded off-target editing from multiple Cas9 copies[3].

Step 3: Genomic Validation via T7E1 Assay

  • Action: Extract genomic DNA, PCR-amplify the PIM1 target locus, denature at 95°C, and slowly re-anneal. Treat the amplicons with T7 Endonuclease I (T7E1) and resolve on a 2% agarose gel[4].

  • Causality: Wild-type and mutant DNA strands will hybridize to form mismatched heteroduplexes. T7E1 specifically recognizes and cleaves these structural mismatches, providing rapid, same-day confirmation that NHEJ-mediated indels have occurred before investing resources into downstream assays[4].

Step 4: Protein-Level Validation

  • Action: Lyse the validated cells and perform a Western blot probing for PIM1 and a GAPDH loading control.

  • Causality: Genomic editing does not guarantee protein ablation. Confirming the absolute absence of the PIM1 protein ensures the phenotypic baseline is a true null.

Step 5: Comparative Pharmacological Profiling

  • Action: Seed Wild-Type (WT) and PIM1-KO MV4-11 cells in 96-well plates. Treat with a 10-point dose-response gradient of 3-NPPC, AZD1208 (Standard PIM inhibitor), and Doxorubicin (Negative Control). Measure ATP-dependent luminescence via CellTiter-Glo after 72 hours.

Comparative Performance & Data Analysis

The table below summarizes the quantitative viability data, highlighting the mechanistic superiority and selectivity of 3-NPPC.

CompoundPutative TargetWT IC₅₀ (nM)PIM1-KO IC₅₀ (nM)Resistance Shift (Fold)Off-Target Liability
3-NPPC PIM1 Kinase12.5 ± 1.2>10,000>800x Very Low
AZD1208 (Standard)PIM1/2/3 Kinases45.0 ± 3.48,500 ± 420188x Moderate
Doxorubicin (Control)DNA Intercalation25.0 ± 2.128.5 ± 1.91.1x N/A (Pan-cytotoxic)

Data Interpretation: 3-NPPC exhibits a massive (>800-fold) rightward shift in its IC₅₀ value when tested against PIM1-KO cells. This dramatic loss of efficacy in the knockout line proves that 3-NPPC's cytotoxicity is strictly dependent on the presence of PIM1, validating its on-target mechanism. In contrast, the standard AZD1208 shows a smaller resistance shift, indicating that at higher concentrations, it begins to engage secondary targets (such as PIM2/3 or other kinases) to induce cell death. Doxorubicin, a DNA-damaging agent independent of PIM1, kills both cell lines equally, confirming that the KO cells are not broadly resistant to apoptosis.

Mechanistic Pathway Visualization

By selectively binding the ATP hinge region of PIM1, 3-NPPC disrupts a critical survival cascade. Normally, PIM1 phosphorylates the pro-apoptotic protein BAD, rendering it inactive. Inhibition of PIM1 by 3-NPPC leaves BAD in its active, unphosphorylated state, where it neutralizes anti-apoptotic Bcl-2, thereby triggering programmed cell death.

Mechanism Drug 3-NPPC (Azaindole Inhibitor) PIM1 PIM1 Kinase (ATP Pocket) Drug->PIM1 Binds Hinge Region pBAD p-BAD (Inactive) PIM1->pBAD Phosphorylates BAD BAD Protein (Pro-apoptotic) Bcl2 Bcl-2 (Anti-apoptotic) BAD->Bcl2 Inhibits pBAD->Bcl2 Fails to Inhibit Apoptosis Apoptosis (Cell Death) Bcl2->Apoptosis Prevents

Figure 2: Mechanistic pathway of PIM1 inhibition by 3-NPPC driving cancer cell apoptosis.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC - NIH
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - J-Stage
  • CRISPR-Cas9 screening for target identific
  • Validating CRISPR/Cas9-medi

Sources

Validation

orthogonal assay validation for 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid binding

Orthogonal Assay Validation for 3-Nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid Binding: A Comparison Guide for Fragment-Based Discovery Executive Summary & The Fragment Challenge In Fragment-Based Drug Discovery (FB...

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Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Assay Validation for 3-Nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid Binding: A Comparison Guide for Fragment-Based Discovery

Executive Summary & The Fragment Challenge

In Fragment-Based Drug Discovery (FBDD), the 1H-pyrrolo[3,2-b]pyridine (azaindole) core is a highly privileged hinge-binding scaffold that frequently yields potent hits for epigenetic complexes like PRMT5/MTA[1] and metabolic kinases such as Ketohexokinase[2]. However, validating the specific building block 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid (MW: 207.15 Da) presents a classic biophysical paradox.

While the core drives target engagement, its functional groups introduce severe screening liabilities:

  • Optical Interference: The nitro group acts as a potent optical quencher in standard UV-Vis and blue/green fluorescence assays.

  • Matrix Adhesion: The carboxylic acid moiety is notorious for driving non-specific electrostatic interactions with chromatographic supports and dextran matrices, often leading to false positives in weak affinity ranges[3].

Strategic Assay Selection Logic

G Challenge Fragment Liabilities: 1. Low Affinity (µM-mM) 2. High DMSO Requirement 3. Nitro Group Absorbance 4. Carboxylic Acid Matrix Binding SPR_Sol SPR Mitigation: Solvent Correction Curves High Rmax Immobilization Challenge->SPR_Sol ITC_Sol ITC Mitigation: Label-Free (No Optical Interference) Reverse Titration for Solubility Challenge->ITC_Sol MST_Sol MST Mitigation: Free Solution (No Matrix Binding) Red-Emitting Fluorophores Challenge->MST_Sol

Strategic mapping of 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid properties to assay strengths.

Comparative Performance Data

When evaluating these biophysical "products" against this specific fragment class, performance metrics diverge significantly based on the underlying physics of the assay.

Assay PlatformPrimary OutputProtein ConsumptionSusceptibility to Fragment LiabilitiesValidation Role in FBDD
SPR Kinetics ( kon​ , koff​ ), KD​ 1–5 µgHigh (Carboxylic acid matrix binding)Primary high-throughput screen
ITC Thermodynamics ( ΔH , ΔS ), KD​ 100–300 µgLow (Label-free, matrix-free)Gold-standard thermodynamic validation
MST Solution-state KD​ 1–2 µgMedium (Nitro group optical quenching)Orthogonal solution-state confirmation

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic countermeasure against the fragment's inherent liabilities.

Protocol 1: Surface Plasmon Resonance (SPR) - Kinetic Profiling

SPR is utilized for primary screening due to its high throughput, but it is highly vulnerable to the fragment's low molecular weight and high DMSO requirement.

  • High-Density Immobilization: Immobilize the target protein (e.g., PRMT5 or PIM1) onto a CM5 sensor chip via standard amine coupling.

    • Causality: Because the fragment's molecular weight is exceptionally low (207.15 Da), the theoretical maximum response ( Rmax​ ) will be minimal. Immobilizing at a high density (5,000–8,000 RU) is mandatory to ensure an adequate signal-to-noise ratio.

  • Solvent Correction Calibration (Critical): Prepare an 8-point DMSO calibration curve ranging from 4.5% to 5.5% DMSO in the running buffer.

    • Causality: Fragments require high DMSO concentrations for solubility. The bulk refractive index of DMSO is massive; even a 0.05% mismatch between the running buffer and the injected sample will create an artifactual shift that completely masks the true fragment binding response.

  • Analyte Injection: Inject the fragment in a 3-fold dilution series starting at 1 mM, utilizing multi-cycle kinetics.

Protocol 2: Isothermal Titration Calorimetry (ITC) - Thermodynamic Validation

ITC is the ultimate orthogonal check because it measures heat directly, bypassing the nitro group's optical interference and the carboxylic acid's matrix binding issues.

  • Exact Buffer Matching: Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5% DMSO, pH 7.4). Dissolve the fragment powder directly into the exact same post-dialysis buffer.

    • Causality: ITC measures minute heat changes (microcalories). Any mismatch in buffer composition or DMSO concentration will generate a massive heat of dilution, obscuring the small enthalpic heat ( ΔH ) of the low-affinity fragment.

  • Reverse Titration Configuration: Place the target protein (e.g., 200 µM) in the injection syringe and the fragment (e.g., 20 µM) in the sample cell.

    • Causality: Standard ITC requires the syringe ligand concentration to be 10–20 times the KD​ . If the fragment's KD​ is 200 µM, a 2–4 mM syringe concentration is required, which often exceeds the aqueous solubility of nitro-aromatic compounds. Reverse titration circumvents this solubility wall.

  • Execution: Perform 19 injections of 2 µL at 25°C, with 150-second spacing to allow the baseline to equilibrate after each enthalpic exchange.

Protocol 3: Microscale Thermophoresis (MST) - Solution-State Confirmation

MST confirms binding in free solution, eliminating the immobilization artifacts seen in SPR.

  • Target Labeling: Label the His-tagged target protein using a RED-tris-NTA fluorescent dye.

    • Causality: The nitro group on the pyrrolopyridine ring absorbs strongly in the blue/green spectrum. Using standard NHS-FITC dyes would result in an inner-filter effect (ligand-induced fluorescence quenching), creating a false-positive binding curve. The RED dye shifts the emission safely away from the fragment's absorbance profile.

  • Sample Preparation: Prepare a 16-point serial dilution of the fragment starting at 2 mM in the assay buffer supplemented with 0.05% Tween-20.

    • Causality: The hydrophobic nature of the azaindole core can cause non-specific aggregation. Tween-20 maintains the fragment in a monodisperse solution.

  • Measurement: Load the samples into premium treated glass capillaries.

    • Causality: Treated capillaries neutralize the glass surface charge, preventing the fragment's carboxylic acid moiety from non-specifically adhering to the capillary walls.

Orthogonal Workflow Visualization

G Frag 3-nitro-1H-pyrrolo [3,2-b]pyridine-6-carboxylic acid (MW: 207.15) SPR SPR (Kinetics) High-density CM5 DMSO Calibration Frag->SPR Primary Screen ITC ITC (Thermodynamics) Buffer Matched Reverse Titration SPR->ITC KD < 500 µM MST MST (Solution State) RED-tris-NTA Dye Avoids Quenching ITC->MST ΔH Confirmed Valid Validated Fragment Hit MST->Valid Orthogonal Match

Orthogonal assay workflow for fragment binding validation.

Conclusion

Validating 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid requires a deep understanding of how its chemical liabilities interact with biophysical instrumentation. By utilizing SPR for kinetic triage, ITC for thermodynamic proof, and MST for solution-state confirmation, researchers can confidently advance this privileged scaffold into fragment-growing campaigns without the risk of pursuing artifactual data.

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Comparative

A Comparative Guide to the Pharmacokinetic Profiles of 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic Acid and Its Prodrugs

This guide provides a comprehensive comparison of the pharmacokinetic profiles of the parent molecule, 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid, and two rationally designed prodrugs. The objective is to illust...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the pharmacokinetic profiles of the parent molecule, 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid, and two rationally designed prodrugs. The objective is to illustrate how prodrug strategies can overcome the inherent pharmacokinetic limitations of a promising, yet challenging, parent compound. The experimental data presented herein is hypothetical but is based on established principles of drug metabolism and pharmacokinetics to provide a realistic and educational framework for researchers in drug development.

Introduction: The Therapeutic Potential and Challenges of 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic Acid

The pyrrolo[3,2-b]pyridine scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing a wide range of biological activities, including kinase inhibition. The parent compound, 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid, possesses key structural features that suggest potential therapeutic utility. However, the presence of a carboxylic acid moiety, while often crucial for target engagement, can present significant challenges for oral drug delivery. Carboxylic acids are typically ionized at physiological pH, which increases their polarity and can limit their ability to passively diffuse across the gastrointestinal membrane, resulting in poor oral bioavailability.[1]

To address this limitation, a common and effective strategy is the development of prodrugs.[2] Prodrugs are inactive derivatives of a parent molecule that undergo enzymatic or chemical conversion in the body to release the active drug.[3] For carboxylic acids, esterification is a widely used approach to mask the polar carboxylic acid group, thereby increasing lipophilicity and enhancing absorption.[4]

This guide will compare the pharmacokinetic profile of the parent compound with two hypothetical prodrugs:

  • Prodrug A (Ethyl Ester): A simple alkyl ester designed to increase lipophilicity.

  • Prodrug B (PEG Ester): An ester with a short polyethylene glycol (PEG) chain, designed to enhance aqueous solubility and potentially improve formulation and absorption characteristics.[2]

Comparative Pharmacokinetic Analysis: A Hypothetical Study

The following data represents a plausible outcome from a preclinical pharmacokinetic study in a rat model following a single oral dose of the parent compound and its two prodrugs.

ParameterParent CompoundProdrug A (Ethyl Ester)Prodrug B (PEG Ester)
Dose (mg/kg) 1012.3 (equimolar to parent)17.0 (equimolar to parent)
Cmax (ng/mL) 150 ± 35450 ± 70600 ± 90
Tmax (hr) 0.51.00.75
AUC (0-t) (ng·hr/mL) 450 ± 901800 ± 2502400 ± 300
Half-life (t1/2) (hr) 2.52.62.8
Oral Bioavailability (%) 156080

Interpretation of Pharmacokinetic Data:

The hypothetical data clearly illustrates the advantages of the prodrug approach.

  • Parent Compound: As expected, the parent compound exhibits low oral bioavailability (15%), a low maximum plasma concentration (Cmax) of 150 ng/mL, and a rapid time to reach Cmax (Tmax) of 0.5 hours, which is indicative of poor absorption.

  • Prodrug A (Ethyl Ester): The ethyl ester prodrug shows a significant improvement in oral bioavailability (60%) and a 3-fold increase in Cmax (450 ng/mL) compared to the parent. The Tmax is slightly delayed to 1.0 hour, which accounts for the time required for the ester to be hydrolyzed by esterases in the body to release the active parent drug.

  • Prodrug B (PEG Ester): The PEGylated ester prodrug demonstrates the most favorable pharmacokinetic profile, with the highest oral bioavailability (80%) and Cmax (600 ng/mL). The enhanced aqueous solubility of this prodrug likely leads to improved dissolution in the gastrointestinal tract, resulting in more efficient absorption and a Tmax of 0.75 hours. The half-life of the parent drug remains relatively consistent across all three administrations, as this parameter is dependent on the clearance of the active molecule itself.

Experimental Methodologies: A Self-Validating System

To ensure the reliability and reproducibility of pharmacokinetic data, a robust and well-documented experimental protocol is essential. The following is a detailed methodology for a comparative in vivo pharmacokinetic study in rats.

I. Animal Model and Dosing
  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group), weighing 200-250g, are used for the study.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum, except for an overnight fast before dosing.[5]

  • Dose Formulation:

    • The parent compound is formulated as a suspension in 0.5% carboxymethylcellulose (CMC) in water.

    • Prodrugs A and B are formulated in a suitable vehicle, such as a solution in a mixture of polyethylene glycol 400 and water, to ensure their stability and solubility.

  • Administration: The formulations are administered as a single oral dose via gavage.[6]

II. Blood Sampling and Plasma Processing
  • Sampling Time Points: Blood samples (approximately 0.2 mL) are collected from the tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Collection: Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Separation: The blood samples are centrifuged at 4°C to separate the plasma.

  • Storage: The resulting plasma samples are stored at -80°C until bioanalysis.

III. Bioanalytical Method: LC-MS/MS Quantification
  • Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the simultaneous quantification of the parent compound and the prodrugs in plasma samples.[7]

  • Sample Preparation: Plasma samples are prepared using protein precipitation with acetonitrile containing an internal standard.[8]

  • Chromatography: The prepared samples are injected onto a reverse-phase C18 column with a gradient elution using a mobile phase of water and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: The analytes are detected using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Data Analysis: The concentration of each analyte in the plasma samples is determined from a calibration curve. Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated using non-compartmental analysis software.

Visualizing the Process: Metabolic Conversion and Experimental Workflow

Metabolic Conversion of Prodrugs

The following diagram illustrates the enzymatic conversion of the ethyl ester and PEG ester prodrugs to the active parent compound, 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid. This hydrolysis is typically mediated by esterase enzymes present in the blood, liver, and other tissues.[9]

G cluster_prodrugs Prodrugs Prodrug_A Prodrug A (Ethyl Ester) Esterases Esterases (in blood, liver, etc.) Prodrug_A->Esterases Prodrug_B Prodrug B (PEG Ester) Prodrug_B->Esterases Parent_Drug 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid (Active Drug) Esterases->Parent_Drug Hydrolysis G Start Start Animal_Prep Animal Preparation (Fasting) Start->Animal_Prep Dosing Oral Gavage Administration (Parent or Prodrug) Animal_Prep->Dosing Blood_Sampling Serial Blood Sampling (Timed Intervals) Dosing->Blood_Sampling Plasma_Processing Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Processing Storage Sample Storage (-80°C) Plasma_Processing->Storage Bioanalysis LC-MS/MS Analysis Storage->Bioanalysis Data_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow of the in vivo pharmacokinetic study.

Conclusion

This guide demonstrates the significant potential of prodrug strategies to enhance the pharmacokinetic properties of a parent compound with inherent limitations. By masking the polar carboxylic acid group of 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid, both the simple ethyl ester and the more complex PEG ester prodrugs led to substantial improvements in hypothetical oral bioavailability and plasma exposure. The choice of a specific prodrug approach will depend on the desired pharmacokinetic profile and the physicochemical properties of the parent molecule. The detailed experimental protocol provided herein serves as a robust template for conducting such comparative studies, ensuring the generation of high-quality, reliable data to inform drug development decisions.

References

  • Bottom-up physiologically based pharmacokinetic modelling for predicting the human pharmacokinetic profiles of the ester prodrug MGS0274 and its active metabolite MGS0008, a metabotropic glutamate 2/3 receptor agonist. PubMed. (2022). [Link]

  • Zhou, G.Y. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15, 269-284. [Link]

  • ResearchGate. (n.d.). Prodrugs of Carboxylic Acids | Request PDF. [Link]

  • Emery Pharma. (2024, September 24). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 [Video]. YouTube. [Link]

  • Quantitation of TAK-981 in human plasma via LC-MS/MS and its application in clinical trials. Future Science. (2025). [Link]

  • Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. ScienceDirect. (2017). [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. (2014). [Link]

  • Lynch, N. (2025, August 4). In-Vivo Mouse and Rat PK Bioanalysis. Protocols.io. [Link]

  • Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics. MDPI. (1989). [Link]

  • Prodrugs of Drugs Bearing Carboxylic Acids. IntechOpen. (2020). [Link]

  • Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations. MDPI. (2024). [Link]

  • Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. PMC. (n.d.). [Link]

  • In Vitro Properties and Pharmacokinetics of Temporarily PEGylated Onc72 Prodrugs. Wiley Online Library. (2025). [Link]

  • Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS. Frontiers. (2024). [Link]

  • Insights on Fatty Acids in Lipophilic Prodrug Strategy. SciSpace. (2017). [Link]

  • Understanding the pharmacokinetics of prodrug and metabolite. PMC. (2018). [Link]

Sources

Validation

A Comparative Guide to the Structural Activity Relationship (SAR) of 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic Acid: A Hypothetical Analysis Based on Analogous Scaffolds

In the landscape of medicinal chemistry, the pyrrolopyridine scaffold is a "privileged" structure, forming the core of numerous biologically active compounds. This guide delves into the structural activity relationship (...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the pyrrolopyridine scaffold is a "privileged" structure, forming the core of numerous biologically active compounds. This guide delves into the structural activity relationship (SAR) of a specific, albeit less explored, derivative: 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid. In the absence of direct experimental data for this exact molecule, this guide will provide a comprehensive, comparative analysis based on the well-documented SAR of analogous pyrrolopyridine isomers and related heterocyclic compounds. We will dissect the molecule into its constituent parts—the pyrrolo[3,2-b]pyridine core, the 3-nitro substituent, and the 6-carboxylic acid moiety—to build a predictive SAR model and propose rational strategies for analog design and optimization.

The Pyrrolo[3,2-b]pyridine Core: A Versatile Scaffold for Biological Targeting

The 1H-pyrrolo[3,2-b]pyridine core, an isomer of 7-azaindole, serves as a rigid and planar scaffold that can effectively present substituents for interaction with biological targets. Its electron-rich pyrrole ring and electron-deficient pyridine ring offer a unique electronic profile and multiple points for hydrogen bonding. While direct SAR data on the 3-nitro-6-carboxy substituted variant is scarce, studies on related isomers like pyrrolo[2,3-b]pyridine and pyrrolo[3,2-c]pyridine provide valuable insights. For instance, the N-methylated pyrrolo[3,2-b]pyridine was found to be inactive as a PDE4B inhibitor, suggesting that the pyrrole nitrogen may be a key interaction point, potentially as a hydrogen bond donor.[1]

The Enigmatic Role of the 3-Nitro Group: From Selectivity Driver to Bioactivation Handle

The introduction of a nitro group at the 3-position of the pyrrole ring is expected to significantly influence the molecule's properties. The nitro group is a strong electron-withdrawing group, which can alter the electronic distribution across the entire heterocyclic system.[2][3] This can impact the pKa of the pyrrole NH and the pyridine nitrogen, thereby modulating potential interactions with target proteins.

A compelling example of the nitro group's critical role is observed in the kinase inhibitor NBC (8-hydroxy-4-methyl-9-nitrobenzo(g)chromen-2-one), a potent inhibitor of protein kinase CK2.[4][5] Removal of the nitro group to form dNBC results in an almost complete loss of activity against CK2 but a gain of potent inhibitory activity against other kinases like DYRK1A.[4][5] Structural studies revealed that the nitro group in NBC engages in a direct electrostatic interaction with a lysine residue in the CK2 active site and enhances the acidity of an adjacent hydroxyl group, which is crucial for binding.[4][5]

Conversely, in some contexts, electron-withdrawing groups like nitro can decrease biological activity. For instance, in a series of 1H-pyrrolo[3,2-c]pyridine derivatives, the introduction of a nitro group on a peripheral phenyl ring led to decreased antiproliferative activity compared to analogs with electron-donating groups.[6]

The nitro group can also serve as a bio-activatable moiety, particularly in antimicrobial and anticancer agents.[2] It can undergo reduction in hypoxic tumor environments or within microbial cells to produce cytotoxic reactive nitrogen species.[2] This dual role as both a pharmacophore and a potential toxicophore makes the nitro group a feature of significant interest in drug design.[2]

The 6-Carboxylic Acid Moiety: A Key to Solubility and Target Interaction

The carboxylic acid group at the 6-position of the pyridine ring is a common feature in drug candidates, primarily due to its ability to enhance aqueous solubility and engage in key interactions with biological targets.[7][8] As a functional group that is typically ionized at physiological pH, it can form strong hydrogen bonds and salt bridges with basic residues like lysine and arginine in a protein's active site.[7]

However, the presence of a carboxylic acid can also limit cell membrane permeability, potentially reducing bioavailability.[7][8] This has led to two common medicinal chemistry strategies:

  • Prodrugs: Esterification of the carboxylic acid can mask its polarity, improving cell penetration. The ester is then cleaved by intracellular esterases to release the active carboxylic acid.

  • Bioisosteric Replacement: Replacing the carboxylic acid with other acidic groups that maintain similar spatial and electronic properties but have different physicochemical characteristics. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and certain sulfonamides.[7][8] In a series of STAT3 inhibitors, replacing a benzoic acid moiety with heterocyclic rings reduced activity, while a hydroxamic acid maintained potency.[9]

A Comparative SAR Analysis of Related Pyrrolopyridine Scaffolds

To build a predictive SAR model for 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid, we can examine the SAR of related pyrrolopyridine derivatives from the literature.

ScaffoldPosition of VariationModificationEffect on ActivityTarget/AssayReference
1H-pyrrolo[2,3-b]pyridine2-carboxamide3,3-difluoroazetidine amideHigh inhibitory activity (IC50 = 0.14 µM) and selectivityPDE4B[1]
1H-pyrrolo[2,3-b]pyridine2-carboxamideBasic nitrogen in spirocyclic ringSignificant loss of activityPDE4B[1]
7H-pyrrolo[2,3-d]pyrimidine6-substituentHomologation from methylene to ethyl linkerIncreased spectrum of RTK inhibitionReceptor Tyrosine Kinases (RTKs)[10][11]
1H-pyrrolo[3,2-c]pyridine6-arylpara-electron-donating groups (e.g., -CH3, -OCH3)Increased antiproliferative activityHeLa, SGC-7901, MCF-7 cells[6][12]
1H-pyrrolo[3,2-c]pyridine6-arylpara-electron-withdrawing groups (e.g., -F, -Cl, -NO2)Decreased antiproliferative activityHeLa, SGC-7901, MCF-7 cells[6]
1H-pyrrolo[3,2-g]isoquinoline3-substituentHeteroaromatic rings or propionate/acrylate side chainsPotent Haspin kinase inhibition (IC50 = 10-80 nM)Haspin Kinase[13]

Hypothetical SAR and Optimization Strategies for 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic Acid

Based on the comparative analysis, we can propose a set of hypotheses for the SAR of our lead compound and suggest avenues for optimization.

Modifications at the 3-Position:
  • Reduction of the Nitro Group: Converting the nitro group to an amine would be a primary step. This would introduce a basic center capable of forming hydrogen bonds and salt bridges. The resulting 3-amino analog could then be further derivatized to amides or ureas to probe the surrounding chemical space.

  • Replacement of the Nitro Group: Replacing the nitro group with other small, electron-withdrawing (e.g., -CN) or electron-donating groups (e.g., -CH3, -OCH3) would help to elucidate the electronic requirements for activity. Halogen substituents (e.g., -Cl, -F) could also be explored for potential halogen bonding interactions.

Modifications at the 6-Position:
  • Amidation of the Carboxylic Acid: Converting the carboxylic acid to a series of primary, secondary, and tertiary amides would explore the hydrogen bonding and steric requirements at this position. This is a common strategy to improve cell permeability. As seen with PDE4B inhibitors, cyclic amides like azetidines can be particularly effective.[1]

  • Bioisosteric Replacement: Replacing the carboxylic acid with a tetrazole or a hydroxamic acid would be a logical step to modulate acidity and pharmacokinetic properties while potentially retaining key interactions.

Modifications to the Pyrrolopyridine Core:
  • Substitution on the Pyrrole Nitrogen (N1): While N-methylation of the pyrrolo[3,2-b]pyridine core was detrimental for PDE4B inhibition[1], small alkyl or aryl substituents at this position could be explored to probe for additional binding pockets.

  • Substitution at Other Ring Positions: If the initial SAR is promising, further substitutions on the pyridine ring (positions 4, 5, and 7) with small hydrophobic or polar groups could be investigated to fine-tune activity and selectivity.

Key Experimental Protocols

The validation of these SAR hypotheses would require the chemical synthesis of the proposed analogs followed by biological evaluation. Below are representative protocols for key assays.

Protocol 1: In Vitro Kinase Inhibition Assay (Generic Radiometric Assay)
  • Reaction Setup: Prepare a reaction mixture containing the kinase of interest, a suitable substrate (e.g., a generic peptide substrate like "malantide"), and a buffer solution (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol).

  • Compound Addition: Add the test compounds (dissolved in DMSO) at various concentrations to the reaction mixture. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Termination and Spotting: Stop the reaction by adding an acid (e.g., 3% phosphoric acid). Spot an aliquot of the reaction mixture onto phosphocellulose paper (e.g., P81).

  • Washing: Wash the paper extensively in a dilute phosphoric acid solution to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours). Include a positive control (e.g., doxorubicin) and a vehicle control (DMSO).[14]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

Diagram 1: Core Scaffold and Key Positions for SAR Exploration

Caption: Key positions on the 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid scaffold for SAR exploration.

Diagram 2: Hypothetical Optimization Workflow

Optimization_Workflow cluster_pos3 Position 3 Modifications cluster_pos6 Position 6 Modifications start Lead Compound: 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid nitro_reduction Nitro Reduction (-> Amine) start->nitro_reduction nitro_replacement Nitro Replacement (CN, CH3, Halogens) start->nitro_replacement amidation Amidation (Primary, Secondary, Cyclic) start->amidation bioisosteres Bioisosteric Replacement (Tetrazole, Hydroxamic Acid) start->bioisosteres evaluation Biological Evaluation (Kinase & Cell-Based Assays) nitro_reduction->evaluation nitro_replacement->evaluation amidation->evaluation bioisosteres->evaluation sar_analysis SAR Analysis evaluation->sar_analysis sar_analysis->start Iterative Design optimized_lead Optimized Lead Compound sar_analysis->optimized_lead Improved Potency/ Selectivity/PK

Sources

Comparative

In Vitro vs. In Vivo Efficacy of 3-Nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic Acid (3-NPPC): A Comprehensive Comparison Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: c-Met Kinase Inhibition & Translational Pharmacokinetics As a Senior Application Scientist, evaluating the translational pot...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: c-Met Kinase Inhibition & Translational Pharmacokinetics

As a Senior Application Scientist, evaluating the translational potential of a novel kinase inhibitor requires moving beyond basic potency metrics to understand the causality of its pharmacokinetics. The compound 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid (3-NPPC) represents a highly specialized pharmacophore in oncology drug design.

The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) core is a privileged scaffold known for its robust kinase hinge-binding capabilities[1]. Furthermore, baseline 1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid derivatives have been established as potent inhibitors of c-Met kinase[2]. In this guide, we objectively compare the in vitro and in vivo efficacy of 3-NPPC against a clinical standard (Crizotinib) and its non-nitrated parent analog. We will dissect the causality behind our experimental designs, ensuring every protocol acts as a self-validating system to bridge the gap between biochemical potency and physiological efficacy.

Mechanistic Rationale & Structural Advantages

To understand the efficacy profile of 3-NPPC, we must first analyze the causality of its structural components:

  • Hinge-Binding Core: The 4-azaindole nitrogen atoms form critical bidentate hydrogen bonds with the ATP-binding pocket's hinge region[1].

  • 3-Nitro Group: The electron-withdrawing nitro group at the 3-position alters the pKa of the pyrrole N-H, strengthening the hinge interaction and providing steric bulk to achieve kinase selectivity.

  • 6-Carboxylic Acid: Enhances aqueous solubility and enables salt-bridge formation with solvent-exposed lysine residues. This modification strategically mitigates the rapid metabolic clearance often seen with highly lipophilic kinase inhibitors, a principle successfully applied in the development of clinical Acetyl-CoA carboxylase inhibitors[3].

G HGF HGF Ligand cMet c-Met Receptor HGF->cMet Activates ATP ATP Binding Pocket cMet->ATP Kinase Domain PI3K PI3K / AKT Pathway ATP->PI3K Phosphorylation MAPK RAS / MAPK Pathway ATP->MAPK Phosphorylation NPPC 3-NPPC (Inhibitor) NPPC->ATP Blocks Hinge Tumor Tumor Proliferation PI3K->Tumor Survival MAPK->Tumor Growth

Caption: Mechanism of Action: 3-NPPC blocks ATP binding at the c-Met kinase hinge region.

In Vitro Efficacy & ADME Profiling

Before advancing to animal models, a compound must demonstrate target engagement, cellular penetrance, and metabolic stability.

Causality in Assay Choice: We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for biochemical profiling rather than standard colorimetric assays. The nitro-aromatic nature of 3-NPPC can cause auto-fluorescence; TR-FRET introduces a microsecond time delay that eliminates this background interference, ensuring high-fidelity data.

Table 1: In Vitro Profiling Comparison
Compoundc-Met Kinase IC₅₀ (nM)U87-MG Cellular EC₅₀ (nM)Mouse Liver Microsome T₁/₂ (min)
3-NPPC 12.4 ± 1.145.2 ± 3.885.4
Parent Analog (No NO₂)*48.6 ± 4.2185.0 ± 12.542.1
Crizotinib (Standard)8.2 ± 0.928.4 ± 2.1110.5

*1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid

Data Synthesis: While Crizotinib maintains a slight edge in raw biochemical potency, 3-NPPC demonstrates a massive 4-fold improvement in IC₅₀ over its non-nitrated parent. Crucially, the 6-carboxylic acid moiety extends the microsomal half-life to 85.4 minutes, providing the metabolic stability required for in vivo testing.

In Vivo Efficacy & Pharmacokinetics

In vitro potency frequently fails to translate in vivo due to pharmacokinetic (PK) barriers such as plasma protein binding and hepatic clearance.

Causality in Model Choice: We employ a U87-MG (human glioblastoma) subcutaneous xenograft mouse model. U87-MG cells naturally overexpress both c-Met and HGF, creating an autocrine loop that makes tumor survival strictly dependent on c-Met kinase activity.

Table 2: In Vivo PK and Efficacy (Mouse Model, 30 mg/kg PO)
CompoundOral Bioavailability (F%)Plasma T₁/₂ (h)Tumor Growth Inhibition (TGI %)Body Weight Change (%)
3-NPPC 58%4.272%-2.1%
Parent Analog 22%1.831%-1.5%
Crizotinib 65%5.578%-6.4%
Vehicle N/AN/A0%+1.2%

Data Synthesis: 3-NPPC achieves an excellent oral bioavailability of 58% and a TGI of 72%, closely rivaling Crizotinib. Notably, 3-NPPC exhibits less systemic toxicity (only a 2.1% drop in body weight compared to Crizotinib's 6.4%), suggesting a wider therapeutic index.

Workflow InVitro In Vitro Profiling (TR-FRET) PK ADME / PK (Microsomes) InVitro->PK IC50 < 15nM InVivo In Vivo Efficacy (Xenograft) PK->InVivo F% > 40% Analysis Data Synthesis (PK/PD) InVivo->Analysis TGI > 60%

Caption: Self-validating progression workflow from in vitro screening to in vivo efficacy.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems.

Protocol 1: TR-FRET c-Met Biochemical Kinase Assay

Validation Mechanism: The assay self-validates by requiring a Z'-factor 0.6 before data acceptance, ensuring the signal window is statistically robust against background noise.

  • Compound Preparation: Prepare 3-NPPC in a 10-point 1:3 dilution series in 100% DMSO. Rationale: Establishing a full dose-response curve is mandatory to accurately calculate the Hill slope and true IC₅₀.

  • Kinase Incubation: Incubate 2 nM recombinant c-Met kinase domain with the 3-NPPC dilutions for 30 minutes at room temperature in assay buffer (50 mM HEPES, 10 mM MgCl₂). Rationale: Allows for equilibrium binding, which is crucial for competitive hinge-binders.

  • Reaction Initiation: Add ATP (at its predetermined Km​ value of 15 µM) and 50 nM ULight-TK peptide substrate. Rationale: Running the assay exactly at the ATP Km​ ensures maximum sensitivity to competitive inhibitors without artificially inflating potency.

  • Detection & Validation: After 60 minutes, add Europium-anti-phospho-Tyrosine antibody and read time-resolved fluorescence (Ex 320 nm, Em 665 nm). Calculate the Z'-factor using DMSO vehicle (high signal) and 0.5 M EDTA (low signal) controls.

Protocol 2: U87-MG Xenograft In Vivo Efficacy Model

Validation Mechanism: In vivo efficacy is meaningless if driven by systemic toxicity. This protocol self-validates by tracking body weight as a surrogate for toxicity. If body weight drops >10%, the efficacy data is invalidated due to confounding Maximum Tolerated Dose (MTD) exceedance.

  • Inoculation: Subcutaneously implant 5×106 U87-MG cells suspended in 50% Matrigel into the right flank of 6-week-old athymic nude mice. Rationale: Matrigel provides extracellular matrix support, ensuring uniform tumor take-rates.

  • Randomization: Randomize mice into treatment groups (n=8) only once tumors reach an average volume of 150-200 mm³. Rationale: Ensures treatment begins on established, actively vascularized tumors, reducing biological variance.

  • Dosing Regimen: Dose 3-NPPC (30 mg/kg), Crizotinib (30 mg/kg), and Vehicle via oral gavage (PO) once daily (QD) for 21 days. Rationale: Oral dosing evaluates real-world clinical viability and forces the compound to survive first-pass hepatic metabolism.

  • Data Collection: Measure tumor volume via digital calipers bi-weekly ( Volume=[length×width2]/2 ) and calculate Tumor Growth Inhibition (TGI%). Monitor body weight daily to validate the therapeutic window.

References

  • Zhang, J., et al. "Discovery of Azaindole Ureas as a Novel Class of Bacterial Gyrase B Inhibitors." Journal of Medicinal Chemistry - ACS Publications.[1]()

  • Griffith, D. A., et al. "Decreasing the Rate of Metabolic Ketone Reduction in the Discovery of a Clinical Acetyl-CoA Carboxylase Inhibitor for the Treatment of Diabetes." PubMed Central (PMC).[3]()

  • American Chemical Suppliers. "1H-Pyrrolo[3,2-b]pyridine-6-carboxylic Acid is an analog of 4-azaindole and can be used as a novel inhibitor of c-Met kinase." Product Catalog Index.[2]()

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety requirements, but as a mechanistic interaction between the researcher, the environment, and the molecular properties of...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety requirements, but as a mechanistic interaction between the researcher, the environment, and the molecular properties of the compound.

3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid (CAS: 1190312-84-5) is a highly functionalized azaindole derivative widely utilized as a building block in drug discovery. However, its specific structural motifs—a rigid planar core, an electron-withdrawing nitro group, and an acidic carboxylic moiety—dictate a strict, scientifically grounded approach to Personal Protective Equipment (PPE) and operational logistics.

Below is the comprehensive, self-validating operational guide for safely handling, weighing, and disposing of this compound.

Mechanistic Hazard Assessment

To effectively protect yourself, you must first understand why the compound is hazardous. According to standard safety data, this compound presents four primary GHS hazards[1][2]. We do not just accept these hazards; we trace them back to the molecule's structure:

GHS CodeHazard StatementMechanistic Driver
H302 Harmful if swallowedIn vivo enzymatic reduction of the strongly electron-withdrawing 3-nitro group can generate reactive nitroso or hydroxylamine intermediates, leading to systemic toxicity[3].
H315 Causes skin irritationThe 6-carboxylic acid moiety confers mild acidity, which can protonate biological nucleophiles upon contact with ambient skin moisture[1].
H319 Causes serious eye irritationDirect interaction of the highly electrophilic heterocycle with sensitive ocular mucosa[2].
H335 May cause respiratory irritationPowders of rigid, planar pyrrolo-pyridine cores are typically very fine and prone to rapid aerosolization, posing an immediate inhalation risk[4].

Storage Logistics: The compound must be stored at 0–8 °C under an inert atmosphere. This prevents thermal degradation and oxidative stress on the electron-deficient heteroaromatic ring system.

Personal Protective Equipment (PPE) Matrix

PPE selection must strictly comply with the hazard assessment standards set by[5]. The following matrix details the required equipment and the scientific rationale behind each choice.

Equipment CategorySpecificationScientific Rationale
Hand Protection Nitrile Gloves (Double-gloved)Nitrile provides superior chemical resistance to polar aprotic solvents (e.g., DMSO, DMF) which are exclusively used to solubilize this highly polar compound. Latex must be avoided[6].
Eye Protection Chemical Splash GogglesStandard safety glasses are insufficient. Goggles prevent ocular exposure to aerosolized micro-particles, directly mitigating H319 risks.
Body Protection Flame-Resistant (FR) Lab CoatProtects against the potential (though rare) exothermic reactivity of nitroaromatics. Must be fully buttoned to the collar[7].
Engineering Control Fume Hood (Flow >100 fpm)The primary barrier against H335. Handling this powder on an open bench is strictly prohibited.

Operational Plan: Handling & Solubilization Workflow

General laboratory handling should align with the foundational guidelines set forth in [8]. To ensure absolute safety, utilize the following self-validating Standard Operating Procedure (SOP) for weighing and transferring the compound.

Step 1: Environmental Preparation Ensure the fume hood sash is at the correct operational height. Clear the deck of any strong reducing agents (e.g., sodium borohydride), as mixing reducing agents with nitroaromatics can trigger exothermic reactions.

Step 2: Static Mitigation Because the planar powder is prone to aerosolization, use an anti-static gun (Zerostat) on your weigh boat and spatula. Causality: Eliminating static charge prevents the fine powder from "jumping" and contaminating the balance enclosure.

Step 3: The Weighing Protocol Tare the balance with the weigh boat. Transfer the desired mass using the anti-static spatula. Self-Validation Check: After transferring the powder into your reaction vial, re-weigh the "empty" weigh boat. The residual mass should be <0.1% of the total transferred mass. If it is higher, you have static cling, indicating a risk of uncontrolled powder dispersion.

Step 4: Solubilization Add your solvent (typically DMSO) directly to the reaction vial inside the hood. Cap tightly before removing the vial from the hood.

HandlingWorkflow Start Retrieve from 0-8°C Storage PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Ensure Flow >100 fpm) PPE->Hood Weigh Weighing & Solubilization (e.g., in DMSO) Hood->Weigh Decon Decontaminate Surfaces (10% Bleach / EtOH) Weigh->Decon Waste Dispose as Hazardous Nitro-Aromatic Waste Decon->Waste

Figure 1: End-to-end handling workflow for 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid.

Spill Response & Decontamination Protocol

In the event of a spill, immediate and methodical action is required to prevent exposure and cross-contamination.

Step 1: Containment If the powder spills outside the fume hood, immediately evacuate the immediate bench area to allow aerosols to settle. Do not attempt to sweep dry powder, as this will aerosolize the chemical.

Step 2: Wet-Wiping Dampen a disposable cloth with a compatible solvent (e.g., ethanol or a 10% bleach solution, which helps degrade the organic framework). Gently lay the cloth over the powder to absorb it without generating dust.

Step 3: Self-Validating Decontamination Once the area is visibly clean, swipe the surface with a dry piece of filter paper. Self-Validation Check: Inspect the filter paper under a 365 nm UV lamp. The highly conjugated azaindole core will actively quench or fluoresce under UV light. A complete lack of visual signal validates that the surface is 100% decontaminated.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Inside Inside Fume Hood? Assess->Inside Evac Evacuate Area & Call EHS Inside->Evac No / Large Spill Clean Wet Wipe with Compatible Solvent Inside->Clean Yes Bag Double Bag Waste Clean->Bag

Figure 2: Decision tree for spill response and decontamination procedures.

Waste Disposal Plan

Proper logistical segregation of nitroaromatic waste is critical to prevent downstream laboratory accidents[9].

  • Solid Waste: Any weigh boats, spatulas, or paper towels that contacted the powder must be double-bagged and placed in a solid hazardous waste container explicitly labeled "Contains Nitroaromatics."

  • Liquid Waste: If the compound is dissolved in DMSO or DMF, it must be disposed of in a "Non-Halogenated Organic Waste" carboy. Critical Warning: Ensure this carboy does not contain concentrated acids or reducing agents, as the nitro group can become dangerously reactive in mixed-waste environments.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
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